AP14145 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18ClF3N4O |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17F3N4O.ClH/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26;/h3-10H,1-2H3,(H,23,26)(H2,22,24,25);1H/t10-;/m1./s1 |
InChI Key |
KGIUXIYNTCVBST-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
AP14145 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a KCa2 Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AP14145 hydrochloride is a potent and selective small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes. Functioning as a negative allosteric modulator, this compound effectively reduces the calcium sensitivity of these channels, leading to a prolongation of the atrial effective refractory period (AERP). This targeted action on atrial electrophysiology, with minimal effects on ventricular currents, positions this compound as a promising candidate for the treatment of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, and experimental protocols related to this compound.
Introduction
Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. Current antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia. The small-conductance calcium-activated potassium (KCa2) channels have emerged as a novel and promising atrial-selective target for the management of AF.[1] this compound, developed by Acesion Pharma, is a preclinical compound that selectively inhibits KCa2.2 and KCa2.3 channels, offering a potentially safer and more effective therapeutic strategy.[2][3]
Core Mechanism of Action
This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[2] Unlike pore blockers that directly obstruct ion flow, this compound binds to a site on the channel distinct from the calcium-binding site. This allosteric interaction decreases the channel's sensitivity to intracellular calcium, a key activator of KCa2 channels.
The primary molecular mechanism involves the modulation of the channel's gating properties. By reducing the apparent affinity for calcium, this compound shifts the concentration-response curve for calcium-induced channel activation to the right. This means that a higher intracellular calcium concentration is required to open the channel in the presence of the compound. The inhibitory effect of AP14145 is strongly dependent on two specific amino acids within the channel pore: serine 508 (S508) and alanine 533 (A533).
The functional consequence of this mechanism is a reduction in the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and, consequently, an increase in the atrial effective refractory period (AERP).[2] A longer AERP makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on KCa2 channels.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of AP14145
| Target Channel | Assay Type | Species | IC50 (μM) | Reference |
| KCa2.2 (SK2) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |
| KCa2.3 (SK3) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |
| KCa1.1 (BK) | Inside-out patch clamp | Human | >10 (50% inhibition at 10 μM) | |
| KCa2.1 (SK1) | Inside-out patch clamp | Human | >10 (90% inhibition at 10 μM) | |
| KCa3.1 (IK) | Inside-out patch clamp | Human | No effect at 10 μM | |
| hERG (KV11.1) | Patch clamp | Human | 71.8 | |
| Kir3.1/Kir3.4 (IKACh) | Patch clamp | - | 9.3 | |
| KV1.5 (IKur) | Patch clamp | - | No significant effect at 30 μM | |
| KV7.1/KCNE1 (IKs) | Patch clamp | - | No significant effect at 30 μM | |
| KV4.3/KChiP2 (Ito) | Patch clamp | - | No significant effect at 30 μM | |
| Kir2.1 (IK1) | Patch clamp | - | No significant effect at 30 μM | |
| NaV1.5 (INa) | Patch clamp | - | No significant effect at 15 μM | |
| CaV1.2 | Patch clamp | - | No significant block at 1-10 μM |
Table 2: Effect of AP14145 on KCa2.3 Channel Calcium Sensitivity
| Compound | Concentration (μM) | EC50 of Ca²⁺ (μM) | Fold Increase in EC50 | Reference |
| Vehicle | - | 0.36 ± 0.02 | - | |
| AP14145 | 10 | 1.2 ± 0.1 | ~3.3 |
Table 3: In Vivo Efficacy of AP14145 in Animal Models
| Species | Model | Dosage | Effect on AERP | Reference |
| Rat | Isolated perfused heart | 10 μM | Increased duration | |
| Rat | Anesthetized | 2.5 and 5 mg/kg (i.v. bolus) | Dose-dependent prolongation | |
| Guinea Pig | Ex vivo Langendorff | - | Increased | [4] |
| Guinea Pig | In vivo | 13.3 mg/kg infusion | Increased | [4] |
| Pig | Atrial fibrillation model | - | Prolonged | [5][6] |
Experimental Protocols
Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of AP14145 on various ion channels.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human KCa2.2 or KCa2.3 channels were used. For selectivity screening, other cell lines expressing different ion channels were utilized.
-
Recording Configuration: Whole-cell and inside-out patch-clamp techniques were employed.
-
Solutions: The intracellular (pipette) solution typically contained a buffered calcium concentration (e.g., 400 nM free Ca²⁺) to activate KCa2 channels. The extracellular (bath) solution contained physiological ion concentrations.
-
Voltage Protocol: Voltage ramps (e.g., from -80 mV to +80 mV) were applied to elicit channel currents.
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of AP14145, and IC50 values were calculated by fitting the data to the Hill equation.
In Vivo Electrophysiology in Rats
Objective: To assess the effect of AP14145 on the atrial effective refractory period (AERP) in a living animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Anesthesia: Animals were anesthetized.
-
Surgical Preparation: A catheter was inserted into the right atrium for programmed electrical stimulation.
-
AERP Measurement: AERP was determined by delivering a train of stimuli followed by a premature extrastimulus at decreasing coupling intervals until atrial capture was lost.
-
Drug Administration: AP14145 was administered as an intravenous bolus injection at varying doses.
-
Data Analysis: AERP was measured before and after drug administration and compared to a vehicle-treated control group.
Beam Walk Test for CNS Effects in Mice
Objective: To evaluate potential central nervous system (CNS) side effects of AP14145.
Methodology:
-
Animal Model: Male NMRI mice were used.
-
Apparatus: A narrow wooden beam suspended between two platforms.
-
Procedure: Mice were trained to traverse the beam. On the test day, they were administered AP14145 (e.g., 10 mg/kg) or a control compound known to have CNS effects (e.g., NS8593).
-
Observation: The ability of the mice to walk across the beam without falling was observed and recorded. AP14145 did not induce any apparent CNS effects in this model.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Clinical Development Context
While there is no publicly available clinical trial data for this compound, the development of other KCa2 channel inhibitors provides a strong rationale for its clinical investigation. A phase 2 clinical trial of AP30663, another KCa2 channel inhibitor from Acesion Pharma, demonstrated a statistically significant higher rate of conversion from atrial fibrillation to sinus rhythm compared to placebo in patients with recent-onset AF.[7] This provides clinical proof-of-concept for the therapeutic potential of this drug class in treating atrial fibrillation.
Conclusion
This compound is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these atrial-predominant channels, leads to a targeted prolongation of the atrial effective refractory period. Preclinical data demonstrates its efficacy in animal models of atrial electrophysiology and a favorable safety profile with a lack of central nervous system side effects. The clinical validation of a related compound, AP30663, further underscores the potential of KCa2 channel inhibition as a novel and promising therapeutic strategy for the management of atrial fibrillation. Further investigation into the clinical development of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP30663 / Acesion [delta.larvol.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
AP14145 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AP14145 hydrochloride, a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.
Chemical Structure and Properties
This compound is the hydrochloride salt of AP14145. Its chemical name is N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | |
| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | |
| Molecular Weight | 398.81 g/mol | |
| CAS Number | 2387505-59-9 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a potent and selective negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, with an IC₅₀ of 1.1 μM for both channel subtypes.[1] It functions by decreasing the calcium sensitivity of the channels, thereby inhibiting their activity.[2] Specifically, at a concentration of 10 μM, AP14145 increases the EC₅₀ of Ca²⁺ on KCa2.3 channels from 0.36 μM to 1.2 μM.[1][2] The inhibitory effect of AP14145 is strongly dependent on the presence of two amino acids in the channel protein: S508 and A533.[1][2]
This modulation of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP) in rats, demonstrating its potential as an antiarrhythmic agent.[1][2]
Table 2: In Vitro Biological Activity of this compound
| Target | Action | IC₅₀ / Effect | Source |
| KCa2.2 (hSK2) | Negative Allosteric Modulator | 1.1 μM | [1] |
| KCa2.3 (hSK3) | Negative Allosteric Modulator | 1.1 μM | [1] |
| KCa2.3 (hSK3) | Increases EC₅₀ of Ca²⁺ | ~3-fold increase at 10 μM | |
| hKCa1.1 | Inhibition | 50% inhibition at 10 μM | [1] |
| hKCa2.1 | Inhibition | 90% inhibition at 10 μM | [1] |
| hKCa3.1 | No effect | - | [1] |
| hERG (KV11.1) | Inhibition | 71.8 μM | [1] |
| Kir3.1/Kir3.4 (IKACh) | Inhibition | 9.3 μM | [1] |
| KV1.5 (IKur) | No significant effect | at 30 μM | [1] |
| KV7.1/KCNE1 (IKs) | No significant effect | at 30 μM | [1] |
| KV4.3/KChiP2 (Ito) | No significant effect | at 30 μM | [1] |
| Kir2.1 (IK1) | No significant effect | at 30 μM | [1] |
| NaV1.5 (INa) | No significant effect | at 15 μM | [1] |
| CaV1.2 | No significant block | at 1-10 μM | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound modulates the KCa2 channel.
References
AP14145 Hydrochloride: A Technical Guide to its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target identification of AP14145 hydrochloride, a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The document details the pharmacological profile of AP14145, its mechanism of action, and the experimental protocols utilized for its characterization.
Core Biological Target: KCa2.2 and KCa2.3 Channels
This compound has been identified as a potent and equipotent negative allosteric modulator of the KCa2.2 (SK2) and KCa2.3 (SK3) channel subtypes.[1][2][3] Its inhibitory action is dependent on the presence of two specific amino acids, S508 and A533, within the ion channel.[1][2][3] This compound demonstrates antiarrhythmic properties by prolonging the atrial effective refractory period (AERP) in animal models, suggesting its potential as a therapeutic agent for atrial fibrillation.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with its primary targets and its selectivity against other ion channels.
| Target | Parameter | Value | Reference |
| hKCa2.2 (SK2) | IC50 | 1.1 µM | [1] |
| hKCa2.3 (SK3) | IC50 | 1.1 µM | [1] |
| hKCa2.3 | EC50 of Ca2+ (Control) | 0.36 µM | [1] |
| hKCa2.3 | EC50 of Ca2+ (with 10 µM AP14145) | 1.2 µM | [1] |
| Off-Target Ion Channel | Parameter | Value | Reference |
| hKCa1.1 | % Inhibition at 10 µM | 50% | [1] |
| hKCa2.1 | % Inhibition at 10 µM | 90% | [1] |
| hKCa3.1 | Effect at 10 µM | No effect | [1] |
| hERG (KV11.1) | IC50 | 71.8 µM | [1] |
| Kir3.1/Kir3.4 (IKACh) | IC50 | 9.3 µM | [1] |
| KV1.5 (IKur) | Effect at 30 µM | No significant effect | [1] |
| KV7.1/KCNE1 (IKs) | Effect at 30 µM | No significant effect | [1] |
| KV4.3/KChiP2 (Ito) | Effect at 30 µM | No significant effect | [1] |
| Kir2.1 (IK1) | Effect at 30 µM | No significant effect | [1] |
| NaV1.5 | Effect at 15 µM | No significant effect | [1] |
| CaV1.2 | Effect at 1-10 µM | No significant block | [1] |
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator of KCa2 channels.[2][3] This means it does not directly block the ion pore but instead binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium. This is evidenced by the threefold increase in the EC50 of Ca2+ for KCa2.3 channels in the presence of AP14145.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to identify and characterize the biological target of this compound.
Heterologous Expression of KCa2 Channels and Electrophysiological Recordings
Objective: To determine the effect of AP14145 on specific KCa2 channel subtypes.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the human KCa2 channel subtypes (hKCa2.1, hKCa2.2, hKCa2.3) using a suitable transfection reagent. A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.
-
-
Patch-Clamp Electrophysiology:
-
Whole-cell and inside-out patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration, adjusted to pH 7.2 with KOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Currents are recorded using an patch-clamp amplifier and appropriate data acquisition software.
-
AP14145 is applied to the cells via a perfusion system at various concentrations to determine its inhibitory effects and to calculate the IC50 value.
-
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues involved in the binding of AP14145.
Methodology:
-
Primer Design: Design primers containing the desired mutation (e.g., S508A, A533G) for the KCa2.3 channel cDNA.
-
PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase and the KCa2.3 plasmid as a template to introduce the mutation.
-
Template Digestion: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Sequencing: Sequence the amplified plasmid to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Analysis: Transfect HEK293 cells with the mutated KCa2.3 plasmid and perform patch-clamp recordings as described above to assess the effect of AP14145 on the mutated channel.
In Vivo Measurement of Atrial Effective Refractory Period (AERP)
Objective: To assess the physiological effect of AP14145 on atrial electrophysiology in a living organism.
Methodology:
-
Animal Model: Anesthetized rats are typically used.
-
Surgical Preparation:
-
The animal is anesthetized, and a catheter is inserted into a jugular vein for drug administration.
-
An octapolar electrode catheter is inserted into the esophagus and positioned behind the atria.
-
Subcutaneous needle electrodes are placed to record a surface electrocardiogram (ECG).
-
-
Electrophysiological Protocol:
-
The atria are paced using a programmable stimulator.
-
The AERP is determined by delivering a premature stimulus after a train of regular stimuli. The AERP is defined as the longest coupling interval that fails to capture the atria.
-
-
Drug Administration:
-
A baseline AERP is measured.
-
This compound is administered intravenously as a bolus injection.
-
AERP is measured at multiple time points after drug administration to determine the onset and duration of the drug's effect.
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of KCa2.2 and KCa2.3 channels. Its well-defined mechanism of action as a negative allosteric modulator, coupled with its demonstrated in vivo efficacy in prolonging the AERP, highlights its potential for further investigation in the context of atrial fibrillation treatment. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of AP14145 and the development of novel KCa2 channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of AP14145 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] Its discovery has significant implications for the development of novel therapeutics, particularly for cardiac arrhythmias such as atrial fibrillation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development in this area.
Introduction
Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their dysfunction has been implicated in various pathological conditions, including atrial fibrillation. This compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its selective inhibition of KCa2.2 and KCa2.3 channels.[1][2] This guide delves into the technical details of its discovery and synthesis, providing a resource for researchers in the field.
Discovery and Chemical Properties
This compound, chemically known as N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride, was identified through targeted screening and medicinal chemistry efforts aimed at developing selective KCa2 channel modulators.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | |
| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | |
| Molecular Weight | 398.81 g/mol | |
| CAS Number | 2387505-59-9 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and ethanol |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the benzimidazole core and subsequent functionalization. While a specific, detailed, step-by-step protocol for AP14145 is not publicly available, a general synthetic strategy for 2-amino-N-aryl-benzimidazole derivatives can be inferred from the chemical literature. The following represents a plausible synthetic route.
Experimental Protocol: General Synthesis of 2-Amino-N-Aryl-Benzimidazole Derivatives
-
Step 1: Synthesis of the Benzimidazole Core. The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent to form the 2-aminobenzimidazole scaffold.
-
Step 2: N-Arylation. The 2-amino group of the benzimidazole is then reacted with a chiral aryl ethylamine derivative, such as (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, under conditions that facilitate nucleophilic substitution. This step is crucial for establishing the stereochemistry of the final compound.
-
Step 3: Acetylation. The remaining amino group on the benzimidazole ring is acetylated using acetic anhydride or acetyl chloride to yield the final acetamide moiety.
-
Step 4: Salt Formation. The final compound is treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which often improves stability and solubility.
Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times would need to be optimized for the synthesis of AP14145.
Diagram 1: Plausible Synthetic Pathway for AP14145
Caption: A plausible synthetic route for this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels. It does not directly block the ion pore but rather binds to a different site on the channel protein, reducing the channel's sensitivity to intracellular calcium.[1][2] This leads to a decrease in potassium efflux, thereby prolonging the action potential duration, particularly in atrial cells where these channels are more prominently expressed.
Diagram 2: Signaling Pathway of this compound
Caption: AP14145's modulation of the KCa2 channel signaling pathway.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound
| Target | Assay | Value (IC₅₀) | Reference |
| KCa2.2 (SK2) | Whole-cell patch clamp | 1.1 µM | [1] |
| KCa2.3 (SK3) | Whole-cell patch clamp | 1.1 µM | [1] |
| hERG (KV11.1) | - | 71.8 µM | [1] |
| Kir3.1/Kir3.4 (IKACh) | - | 9.3 µM | [1] |
Table 3: In Vivo Effects of this compound
| Species | Model | Dose | Effect | Reference |
| Rat | Anesthetized | 2.5 and 5.0 mg/kg (i.v. bolus) | Prolonged Atrial Effective Refractory Period (AERP) | [3] |
| Mouse | Beam walk test | 10 mg/kg | No apparent acute CNS effects | [3] |
Key Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion channel currents and assess the inhibitory effect of AP14145.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the KCa2 channel of interest are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 ATP, with the pH adjusted to 7.2 with KOH. Free Ca²⁺ concentration is buffered to the desired level.
-
Recording: Cells are placed in an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Data Acquisition: A gigaohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using an amplifier and appropriate software in response to voltage steps.
-
Drug Application: this compound is applied to the bath at various concentrations to determine the dose-response relationship and calculate the IC₅₀ value.
Diagram 3: Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for assessing AP14145 activity via patch clamp.
Measurement of Atrial Effective Refractory Period (AERP) in Rats
This in vivo experiment assesses the electrophysiological effects of AP14145 on the heart.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the jugular vein for drug administration. ECG electrodes are placed to monitor cardiac activity.
-
Pacing Protocol: A pacing catheter is introduced into the right atrium. The atrium is paced at a constant cycle length (e.g., 150 ms).
-
AERP Measurement: An extra stimulus (S2) is introduced after a train of 8 basic stimuli (S1). The S1-S2 interval is progressively shortened until the S2 fails to elicit a propagated atrial response. The AERP is the longest S1-S2 interval at which the S2 fails to capture the atrium.
-
Drug Administration: A baseline AERP is determined. This compound is then administered intravenously as a bolus injection.
-
Post-Drug Measurement: AERP is measured at multiple time points after drug administration to assess the time course of the effect.
Diagram 4: Logical Flow of AERP Measurement
Caption: Logical steps for in vivo AERP measurement in rats.
Conclusion
This compound is a significant discovery in the field of KCa2 channel modulation. Its selectivity and mechanism of action make it a valuable tool for studying the physiological roles of these channels and a promising lead compound for the development of novel antiarrhythmic drugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working with this and similar compounds. Further investigation into its clinical potential is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
AP14145 Hydrochloride: A Technical Guide for Researchers
CAS Number: 2387505-59-9
Chemical Name: N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride[1]
Abstract
AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1] Specifically, it targets the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with equal potency.[2][3][4] By modulating the calcium sensitivity of these channels, this compound prolongs the atrial effective refractory period (AERP), demonstrating its potential as an antiarrhythmic agent, particularly for the treatment of atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological effects, and key experimental protocols for this compound, intended for researchers and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2387505-59-9 | [1][5] |
| Molecular Formula | C18H17F3N4O.HCl | [1] |
| Molecular Weight | 398.81 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action
This compound functions as a negative allosteric modulator of KCa2 channels.[1] Its mechanism involves decreasing the sensitivity of these channels to intracellular calcium, rather than directly blocking the ion pore.
-
Target Channels: this compound is an equipotent inhibitor of human KCa2.2 (hKCa2.2) and human KCa2.3 (hKCa2.3) channels.[3][4]
-
Modulation of Calcium Sensitivity: In the presence of AP14145, a higher concentration of intracellular calcium is required to activate the KCa2 channels. Specifically, 10 μM of AP14145 increases the EC50 of Ca2+ on KCa2.3 channels approximately threefold, from 0.36 µM to 1.2 µM.[2][4]
-
Binding Site: The inhibitory effect of AP14145 is highly dependent on two specific amino acids located in the inner pore of the channel: serine 508 (S508) and alanine 533 (A533) in the rKCa2.3 channel.[3][4]
Caption: Mechanism of AP14145 on KCa2 channels and atrial repolarization.
Pharmacological Effects & Selectivity
This compound exhibits significant effects on atrial electrophysiology with a favorable selectivity profile against other cardiac ion channels.
In Vitro & Ex Vivo Data
| Parameter | Value | Channel/Model | Reference |
| IC50 | 1.1 µM | KCa2.2 (SK2) and KCa2.3 (SK3) | [1][2] |
| EC50 Shift | Increases EC50 of Ca2+ on KCa2.3 channels by ~3-fold (from 0.36 to 1.2 µM) with 10 µM AP14145. | KCa2.3 (SK3) | [2][4] |
| AERP Prolongation | 10 µM increases the duration of the atrial effective refractory period. | Isolated perfused rat hearts | [2][3] |
In Vivo Data
| Parameter | Value | Species/Model | Reference |
| AERP Prolongation | 2.5 and 5 mg/kg (i.v. bolus) increases the duration of the atrial effective refractory period. | Male Sprague-Dawley rats | [2][3] |
| Anti-arrhythmic Effects | Reduces atrial fibrillation duration and prolongs atrial refractoriness without affecting the ventricular refractory period. | Porcine model of Vernakalant-resistant atrial fibrillation | [2] |
| Pharmacokinetics (Pigs) | Cmax of 8355 nmol/L and a t½ of 24.3 minutes following a 5 mg/kg bolus injection. | Landrace pigs | [2] |
Ion Channel Selectivity
This compound demonstrates selectivity for KCa2 channels over other cardiac ion channels at therapeutic concentrations.
| Channel | Effect | IC50 | Reference |
| hERG (KV11.1) | Inhibition | 71.8 µM | [2] |
| Kir3.1/Kir3.4 (IKACh) | Inhibition | 9.3 µM | [2] |
| KV1.5 (IKur) | No significant effect at 30 µM | > 30 µM | [2] |
| KV7.1/KCNE1 (IKs) | No significant effect at 30 µM | > 30 µM | [2] |
| KV4.3/KChiP2 (Ito) | No significant effect at 30 µM | > 30 µM | [2] |
| Kir2.1 (IK1) | No significant effect at 30 µM | > 30 µM | [2] |
| NaV1.5 (INa) | No significant effect at 15 µM | > 15 µM | [2] |
| CaV1.2 | No significant block at 1-10 µM | > 10 µM | [2] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recordings
This protocol is adapted from Simó-Vicens et al. (2017) to assess the effect of AP14145 on heterologously expressed KCa2 channels.[3][4]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the desired human KCa2 channel subtype (e.g., hKCa2.2 or hKCa2.3). A marker protein such as GFP is often co-transfected to identify transfected cells.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 400 nM), pH 7.2 with KOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Cells are held at a holding potential of -80 mV. Currents are elicited by voltage ramps or steps as required.
-
-
Drug Application:
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution and then diluted to final concentrations in the external solution.
-
The compound is applied to the cells via a perfusion system.
-
Concentration-response curves are generated by applying increasing concentrations of AP14145 to determine the IC50 value.
-
Caption: Workflow for in vitro patch-clamp experiments.
Ex Vivo Atrial Effective Refractory Period (AERP) Measurement
This protocol, based on Simó-Vicens et al. (2017), measures the effect of AP14145 on the AERP in isolated hearts.[3]
-
Heart Isolation and Perfusion:
-
Male Sprague-Dawley rats are anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Retrograde perfusion is initiated with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
-
Electrophysiological Measurement:
-
A stimulation electrode is placed on the right atrium.
-
A recording electrode is placed on the epicardial surface to record the atrial electrogram.
-
The atrium is paced with a train of stimuli (e.g., S1-S1 at a fixed cycle length).
-
A premature stimulus (S2) is introduced after the last S1 stimulus. The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit a response. The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.
-
-
Experimental Protocol:
-
A baseline AERP is established.
-
The heart is perfused with a vehicle solution for a control period.
-
The heart is then perfused with this compound at the desired concentration (e.g., 10 µM).
-
AERP measurements are taken at regular intervals to determine the effect of the compound.
-
In Vivo Atrial Fibrillation Model
The following is a generalized protocol based on studies in porcine models of atrial fibrillation.[6][7]
-
Animal Preparation:
-
Pigs are anesthetized and mechanically ventilated.
-
Catheters are placed for drug administration (e.g., femoral vein) and hemodynamic monitoring.
-
An electrophysiology catheter is advanced to the right atrium via the jugular vein for pacing and recording.
-
-
Induction of Atrial Fibrillation (AF):
-
AF can be induced by rapid atrial pacing or other established methods.
-
The duration and sustainability of AF episodes are recorded.
-
-
Drug Administration:
-
This compound is administered as an intravenous bolus followed by a continuous infusion to achieve and maintain a target plasma concentration.
-
A vehicle control group is used for comparison.
-
-
Data Analysis:
-
The primary endpoints are the duration of AF episodes and the ability to convert AF to sinus rhythm.
-
AERP is measured at baseline and after drug administration.
-
Ventricular electrophysiological parameters (e.g., QT interval) are monitored for safety assessment.
-
Safety and Toxicology
-
Central Nervous System: In a beam walk test in mice, AP14145 at a dose of 10 mg/kg did not induce any apparent acute CNS-related effects, suggesting a lack of significant off-target effects on motor coordination at this dose.[3][4]
-
Ventricular Electrophysiology: Studies in animal models have shown that AP14145 prolongs atrial refractoriness without significantly affecting the ventricular refractory period, indicating a degree of atrial selectivity and a potentially lower risk of ventricular pro-arrhythmias.[6]
Conclusion
This compound is a valuable research tool for studying the role of KCa2.2 and KCa2.3 channels in cardiac electrophysiology. Its potent and selective negative allosteric modulation of these channels, leading to atrial-selective AERP prolongation, underscores its potential as a therapeutic candidate for atrial fibrillation. The experimental protocols detailed in this guide provide a framework for further investigation into its pharmacological properties and therapeutic applications.
References
- 1. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of AP14145 Hydrochloride in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of AP14145 hydrochloride, a potent negative allosteric modulator of small conductance Ca2+-activated potassium (KCa2) channels. The information contained herein is intended to support research and development activities by providing essential data on solubility in commonly used laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol, alongside relevant experimental protocols and mechanistic insights.
Quantitative Solubility Data
This compound exhibits high solubility in both DMSO and ethanol. The available data indicates that it is soluble up to a concentration of 100 mM in both solvents. This high solubility facilitates the preparation of stock solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 39.88 | 100 |
| Ethanol | 39.88 | 100 |
Note: The data is based on a molecular weight of 398.81 g/mol for this compound. Batch-specific molecular weights may vary, which could affect the solvent volumes required for preparing stock solutions.
Mechanism of Action: KCa2 Channel Modulation
This compound functions as a negative allosteric modulator of KCa2 (small conductance Ca2+-activated potassium) channels, with an IC50 of 1.1 μM.[1] It specifically targets KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1] The inhibitory action of AP14145 is dependent on the presence of two key amino acids, S508 and A533, within the channel pore.[1][2] By modulating these channels, this compound increases the EC50 of Ca2+ on KCa2.3 channels by approximately three-fold, effectively reducing the channel's sensitivity to calcium. This modulation of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP) in rats, which contributes to its antiarrhythmic properties.[1][2]
References
AP14145 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AP14145 hydrochloride, a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels. This document consolidates key chemical and pharmacological data, detailed experimental protocols from foundational studies, and a visualization of its mechanism of action.
Chemical and Pharmacological Properties
This compound is a research chemical investigated for its potential therapeutic effects, particularly in the context of cardiac arrhythmias such as atrial fibrillation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | [1][2] |
| Molecular Weight | 398.81 g/mol | [1][2] |
| IUPAC Name | N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride | [1] |
| CAS Number | 2387505-59-9 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at -20°C | [1][2] |
Biological Activity and Potency
AP14145 acts as a negative allosteric modulator of KCa2 (SK) channels, meaning it inhibits channel activity by reducing its sensitivity to calcium.[3] This modulation leads to a prolongation of the atrial effective refractory period (AERP).[1][4]
| Parameter | Value | Channel/Model | Conditions | Reference |
| IC₅₀ | 1.1 µM | KCa2.2 (SK2) | [4] | |
| IC₅₀ | 1.1 µM | KCa2.3 (SK3) | [4] | |
| IC₅₀ | 1.3 µM | human SK3 | Whole-cell patch clamp | [4] |
| IC₅₀ | 9.3 µM | Kir3.1/Kir3.4 (IKACh) | [4] | |
| IC₅₀ | 71.8 µM | hERG (KV11.1) | [4] | |
| EC₅₀ Shift | Increases EC₅₀ of Ca²⁺ on KCa2.3 channels by ~3-fold | KCa2.3 | [1][2] | |
| EC₅₀ of Ca²⁺ (Control) | 0.36 µM | KCa2.3 | [4] | |
| EC₅₀ of Ca²⁺ (with 10 µM AP14145) | 1.2 µM | KCa2.3 | [4] |
Mechanism of Action
This compound exerts its inhibitory effect on KCa2 channels by decreasing their sensitivity to intracellular calcium. This action is strongly dependent on two specific amino acids, S508 and A533, located in the inner pore of the channel.[3][4] By binding to a site distinct from the calcium-binding site, it allosterically modulates the channel's gating mechanism, making it less likely to open at a given calcium concentration.
Mechanism of AP14145 on KCa2 Channels.
Experimental Protocols
The following protocols are summarized from the foundational study by Simó-Vicens et al. (2017) in the British Journal of Pharmacology.
Whole-Cell Patch-Clamp Recordings
This protocol was used to determine the IC₅₀ of AP14145 on heterologously expressed KCa2 channels.
-
Cell Line: HEK293 cells stably expressing human KCa2.2 or KCa2.3 channels.
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 BAPTA, and 1 MgCl₂ (pH 7.2 with KOH). The free Ca²⁺ concentration was adjusted to 400 nM.
-
Procedure:
-
Establish whole-cell configuration.
-
Clamp the membrane potential at -20 mV.
-
Apply voltage ramps from -120 mV to +60 mV over 1 second to elicit KCa2 currents.
-
Perfuse cells with the external solution containing varying concentrations of this compound.
-
Record currents and normalize to baseline to calculate the concentration-response curve and determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Workflow.
In Vivo Electrophysiology in Rats
This protocol was used to assess the effect of AP14145 on the atrial effective refractory period (AERP).
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Pentobarbital.
-
Procedure:
-
Anesthetize the rat and insert a catheter into the jugular vein for drug administration.
-
Introduce a stimulation electrode into the right atrium via the esophagus.
-
Pace the atrium at a fixed cycle length (e.g., 150 ms).
-
Introduce premature stimuli (S2) after a train of basic stimuli (S1) to determine the AERP. The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.
-
Administer a bolus injection of this compound (e.g., 2.5 or 5.0 mg·kg⁻¹) or vehicle via the jugular vein.
-
Measure the AERP at multiple time points post-injection to determine the effect and duration of action of the compound.
-
In Vivo Efficacy
In animal models, AP14145 has demonstrated the ability to prolong the AERP.[3] In a porcine model of atrial fibrillation, AP14145 was effective in terminating vernakalant-resistant atrial fibrillation, highlighting its potential as a novel antiarrhythmic agent.[4]
This technical guide serves as a foundational resource for researchers working with this compound. For detailed experimental nuances and safety information, direct consultation of the cited literature is recommended.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
AP14145 Hydrochloride: A Negative Allosteric Modulator of KCa2 Channels for Atrial Fibrillation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AP14145 hydrochloride is a novel small molecule that acts as a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2][3][4] These channels are considered a promising atrial-selective target for the treatment of atrial fibrillation (AF) because their inhibition can prolong atrial repolarization without significantly affecting ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect on KCa2 channels through a negative allosteric mechanism.[1][2] Rather than directly blocking the ion pore, it binds to a site on the channel protein that reduces the channel's sensitivity to intracellular calcium (Ca²⁺).[1] This shift in calcium sensitivity means that a higher concentration of intracellular Ca²⁺ is required to open the channel, leading to a reduction in the outward potassium current (IKCa) during the cardiac action potential. The inhibition of this current prolongs the atrial effective refractory period (AERP), which is a key antiarrhythmic mechanism for the termination and prevention of atrial fibrillation.[1][5][7] The inhibitory effect of AP14145 is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the rKCa2.3 channel.[1][2]
Figure 1: Mechanism of action of AP14145 on KCa2 channels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its potency on target and off-target channels, and its effects in cellular and in vivo models.
Table 1: In Vitro Potency and Selectivity of AP14145
| Channel Subtype | Assay Type | Parameter | Value | Reference |
| hKCa2.2 (SK2) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1] |
| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.1 ± 0.3 µM | [1] |
| hKCa2.3 (SK3) | Whole-cell patch clamp | IC₅₀ | 1.3 ± 0.4 µmol/L | [8] |
| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (control) | 0.36 ± 0.02 µM | [1] |
| hKCa2.3 | Inside-out patch clamp | EC₅₀ of Ca²⁺ (+10 µM AP14145) | 1.2 ± 0.1 µM | [1] |
| hKCa1.1 (BK) | Not specified | % Inhibition at 10 µM | 50% | [3] |
| hKCa2.1 (SK1) | Not specified | % Inhibition at 10 µM | 90% | [3] |
| hKCa3.1 (IK) | Not specified | Effect at 10 µM | No effect | [3] |
| hERG (KV11.1) | Whole-cell patch clamp | IC₅₀ | 71.8 ± 0.5 µmol/L | [3][8] |
| Kir3.1/Kir3.4 (IKACh) | Whole-cell patch clamp | IC₅₀ | 9.3 ± 0.4 µmol/L | [3][8] |
| KV1.5 (IKur) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |
| KV7.1/KCNE1 (IKs) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |
| KV4.3/KChiP2 (Ito) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |
| Kir2.1 (IK1) | Whole-cell patch clamp | Effect at 30 µM | No significant effect | [3][8] |
| NaV1.5 (INa) | Whole-cell patch clamp | Effect at 15 µM | No significant effect | [3][8] |
| CaV1.2 | Not specified | Effect at 1-10 µM | No significant block | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145
| Species | Model | Parameter | Dose | Effect | Reference |
| Rat | Anesthetized | AERP Prolongation | 2.5 mg/kg (i.v. bolus) | Significant increase 1 min post-injection | [1] |
| Rat | Anesthetized | AERP Prolongation | 5.0 mg/kg (i.v. bolus) | Concentration-dependent prolongation | [1] |
| Rat | Isolated Perfused Heart | AERP Prolongation | 10 µM | Significant increase | [1][3] |
| Guinea Pig | In Vivo | AERP Prolongation | 4 mg/kg (infused over 6 min) | Increased to 97 ± 6 ms vs 72 ± 2 ms in control | [5] |
| Guinea Pig | In Vivo | QTcB Interval | 13.3 mg/kg | No prolongation | [5] |
| Pig | Vernakalant-resistant AF | AF Termination | Not specified | Reverted AF to sinus rhythm and prevented reinduction in 8 of 8 pigs | [9] |
| Pig | Landrace | Pharmacokinetics | 5 mg/kg (bolus) | Cmax: 8355 nmol/L | [3] |
| Pig | Landrace | Pharmacokinetics | 5 mg/kg (bolus) | t1/2: 24.3 minutes | [3][6] |
| Mouse | Beam Walk Test | CNS Effects | 10 mg/kg | No apparent effects on motor coordination | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of AP14145.
Electrophysiology (Patch-Clamp Recordings)
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hKCa1.1, hKCa2.1, hKCa2.2, or hKCa2.3 channels were used for selectivity and potency studies.[1] For binding determinant studies, wild-type HEK293 cells were transiently co-transfected with rat KCa2.3 (wild-type or mutant) or hKCa3.1 (wild-type or mutant) and an eGFP plasmid.[1]
-
Recording Setup: Recordings were performed at room temperature using a HEKA EPC9 amplifier and Patchmaster software.[1] Patch pipettes were pulled to have resistances of 2.5 ± 0.1 MΩ for whole-cell and 2.2 ± 0.6 MΩ for inside-out configurations.[1]
-
Whole-Cell Protocol:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 145 KCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, 2 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH). Free Ca²⁺ was adjusted to 400 nM.
-
Voltage Protocol: KCa2 and KCa3.1 currents were elicited every 2 seconds by a 200 ms voltage ramp from -80 mV to +80 mV.[1] The holding potential was 0 mV.
-
-
Inside-Out Protocol (for Ca²⁺ sensitivity):
-
Pipette Solution (in mM): 145 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂ (pH 7.2 with KOH).
-
Bath Solution (in mM): 145 KCl, 10 HEPES, 1 MgCl₂, 10 HEDTA, with varying CaCl₂ concentrations to achieve desired free Ca²⁺ levels (pH 7.2 with KOH).
-
Procedure: After establishing a giga-seal, the patch was excised into the inside-out configuration. The patch was then exposed to various concentrations of free Ca²⁺ in the presence and absence of AP14145 to determine the EC₅₀ for calcium activation.[1]
-
In Vivo Atrial Effective Refractory Period (AERP) Measurement in Rats
-
Animal Model: Male Sprague-Dawley rats (250-350 g).[3]
-
Anesthesia: Anesthesia was induced and maintained appropriately for the duration of the experiment.
-
Surgical Preparation: A catheter was inserted into the right jugular vein for drug administration. A pacing electrode was placed in the right atrium.
-
Pacing Protocol: The atrium was paced with a train of stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The S1-S2 interval was progressively decreased until the S2 stimulus failed to elicit a response, defining the AERP.
-
Drug Administration: AP14145 (2.5 and 5 mg/kg) or vehicle was administered as an intravenous bolus injection.[1][3] AERP was measured before and at multiple time points after the injection.[1]
Isolated Perfused Heart (Langendorff) Preparation
-
Animal Model: Rats.[1]
-
Preparation: Hearts were excised and retrogradely perfused via the aorta with Krebs-Henseleit buffer (pH 7.4) at a constant pressure and temperature.
-
Measurement: Monophasic action potential electrodes were placed on the atria to record electrical activity. A bipolar pacing electrode was used to determine the AERP as described in the in vivo protocol.
-
Drug Perfusion: After a stable baseline was achieved, the heart was perfused with AP14145 (e.g., 10 µM) to assess its direct effect on atrial electrophysiology, independent of neural and hormonal influences.[1][3] In some experiments, other channel blockers (e.g., paxilline for KCa1.1) were co-perfused to ensure the observed effects were specific to KCa2 channel inhibition.[1]
Figure 2: Experimental workflow for the characterization of AP14145.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for atrial fibrillation. Its well-characterized mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, combined with its demonstrated efficacy in prolonging AERP in preclinical models, underscores its potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
AP14145 Hydrochloride: A Technical Guide for Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, posing a significant burden on healthcare systems worldwide.[1] Current pharmacological treatments for AF are often limited by incomplete efficacy and the risk of proarrhythmic side effects.[1][2] Small conductance calcium-activated potassium (KCa2) channels have emerged as a promising, atrial-selective target for the development of novel anti-AF drugs.[3][4] AP14145 hydrochloride is a potent and selective negative allosteric modulator of KCa2 channels, demonstrating significant potential for the management of atrial fibrillation.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in atrial fibrillation studies.
Mechanism of Action
This compound exerts its antiarrhythmic effects by inhibiting the KCa2 channels, which are crucial in the late repolarization phase of the atrial action potential.[3] By blocking these channels, AP14145 prolongs the atrial effective refractory period (AERP), a key mechanism for terminating and preventing atrial fibrillation.[1][3] It is a negative allosteric modulator, meaning it binds to a site on the channel protein distinct from the agonist binding site, thereby reducing the channel's activity.[3] Specifically, AP14145 decreases the calcium sensitivity of the KCa2.2 and KCa2.3 channels.[3] The inhibitory effect of AP14145 is strongly dependent on the presence of two specific amino acids within the channel: S508 and A533.[3][5]
References
- 1. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 2. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for AP14145 Hydrochloride Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] These channels play a crucial role in regulating neuronal excitability and cardiac action potential duration.[3][4] AP14145 inhibits KCa2.2 and KCa2.3 channels with an IC50 of approximately 1.1 μM by decreasing the channel's sensitivity to intracellular calcium.[1][2][5] This modulation of KCa2 channels makes AP14145 a valuable pharmacological tool for studying the physiological roles of these channels and a potential therapeutic agent for conditions such as atrial fibrillation.[1][2][3]
This document provides a detailed protocol for performing patch-clamp recordings to characterize the effects of this compound on KCa2 channels expressed in a heterologous expression system.
Data Presentation
Table 1: Inhibitory Potency (IC50) of AP14145 on KCa Channels
| Channel Subtype | IC50 (μM) | Hill Slope | Notes | Reference |
| hKCa2.2 (SK2) | 1.1 ± 0.3 | -1.0 (fixed) | Measured in inside-out patch-clamp with 400 nM intracellular Ca2+. | [5] |
| hKCa2.3 (SK3) | 1.1 ± 0.3 | -1.0 (fixed) | Measured in inside-out patch-clamp with 400 nM intracellular Ca2+. | [5] |
| hKCa2.3 (SK3) | 1.3 ± 0.4 | 1.4 ± 0.7 | Measured in whole-cell patch-clamp. | [1][6] |
Table 2: Effects of AP14145 on KCa2.3 Channel Calcium Sensitivity
| Condition | EC50 of Ca2+ (μM) | Fold Increase in EC50 | Reference |
| Control | 0.36 ± 0.02 | - | [2][5] |
| With 10 μM AP14145 | 1.2 ± 0.1 | ~3.3 | [2][5] |
Table 3: Off-Target Effects of AP14145 on Other Ion Channels
| Channel | IC50 (μM) | % Inhibition at specified concentration | Reference |
| hERG (KV11.1) | 71.8 ± 0.5 | - | [1][6] |
| Kir3.1/Kir3.4 (IKACh) | 9.3 ± 0.4 | - | [1][6] |
| hKCa1.1 | - | 50% at 10 μM | [1] |
| hKCa2.1 | - | 90% at 10 μM | [1] |
| hKCa3.1 | - | No effect | [1] |
| KV1.5 (IKur) | > 30 | Not significant | [1][6] |
| KV7.1/KCNE1 (IKs) | > 30 | Not significant | [1][6] |
| KV4.3/KChiP2 (Ito) | > 30 | Not significant | [1][6] |
| Kir2.1 (IK1) | > 30 | Not significant | [1] |
| NaV1.5 | > 15 | Not significant | [1][6] |
| CaV1.2 | > 10 | Not significant | [1] |
Experimental Protocols
Cell Culture and Transfection
This protocol is designed for Human Embryonic Kidney (HEK293) cells, which are commonly used for heterologous expression of ion channels.
-
Cell Line: HEK293 cells stably or transiently expressing the human KCa2.2 or KCa2.3 channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transient Transfection (if applicable):
-
Co-transfect HEK293 cells with the plasmid DNA for the desired KCa2 channel subunit and a marker plasmid (e.g., eGFP) using a standard lipofection-based method.
-
Perform patch-clamp experiments 24-48 hours post-transfection.[5] Successfully transfected cells can be identified by fluorescence microscopy.[3]
-
Solutions and Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and store at -20°C.[3] Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
-
Extracellular (Bath) Solution (in mM): 154 KCl, 3 MgCl2, 0.1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.[3]
-
Intracellular (Pipette) Solution (for whole-cell): The composition can vary, but a typical solution contains (in mM): 154 KCl, 3 MgCl2, 10 HEPES, and a calcium buffer system (e.g., EGTA) to clamp the free Ca2+ concentration at a desired level (e.g., 400 nM). Adjust pH to 7.2 with KOH.
-
Intracellular (Pipette) Solution (for inside-out): Similar to the whole-cell solution, with a defined free Ca2+ concentration.
Patch-Clamp Recording
The following describes both whole-cell and inside-out patch-clamp configurations.
-
Apparatus: Use a standard patch-clamp setup, including an amplifier (e.g., HEKA EPC9), a micromanipulator, and data acquisition software (e.g., PatchMaster).[3][5]
-
Pipettes: Pull patch pipettes from borosilicate glass capillaries. Pipette resistance should be 2-4 MΩ when filled with the intracellular solution.[5]
-
Recording Configuration:
-
Whole-Cell: Establish a gigaohm seal with a transfected cell and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Inside-Out: After forming a gigaohm seal in the cell-attached mode, retract the pipette to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.
-
-
Voltage Protocol:
-
Data Acquisition: Record currents at room temperature.
-
Drug Application:
-
For whole-cell recordings, apply this compound at various concentrations to the extracellular bath solution.
-
For inside-out recordings, apply AP14145 to the bath solution, which is in contact with the intracellular side of the channel.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols: In Vivo Administration of AP14145 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), demonstrating potential as an antiarrhythmic agent for conditions such as atrial fibrillation.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in rats, based on published preclinical research.
Mechanism of Action
This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, decreasing the calcium sensitivity of the channel.[1][3] This inhibition is dependent on the presence of two specific amino acids, S508 and A533, in the inner pore of the channel.[1][3] The reduction in KCa2 channel activity leads to a prolongation of the action potential duration in atrial cardiomyocytes, which in turn increases the AERP.
Data Presentation
In Vitro Potency of AP14145
| Parameter | Value | Channel | Assay |
| IC₅₀ | 1.1 µM | KCa2.2 (SK2) | Patch-clamp on heterologously expressed channels |
| IC₅₀ | 1.1 µM | KCa2.3 (SK3) | Patch-clamp on heterologously expressed channels |
| EC₅₀ of Ca²⁺ (Control) | 0.36 µM | KCa2.3 | Inside-out patch-clamp |
| EC₅₀ of Ca²⁺ (+10 µM AP14145) | 1.2 µM | KCa2.3 | Inside-out patch-clamp |
In Vivo Efficacy of this compound in Rats
| Dose (IV Bolus) | Effect on Atrial Effective Refractory Period (AERP) | Animal Model |
| 2.5 mg/kg | Significant increase 1 minute post-injection.[1][3] | Male Sprague-Dawley Rats |
| 5.0 mg/kg | Significant increase shortly after injection.[1] | Male Sprague-Dawley Rats |
Note: Specific pharmacokinetic parameters for this compound in rats (e.g., Cmax, t½, AUC) are not publicly available in the reviewed literature. The provided efficacy data is based on the observed physiological response.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG-400)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Protocol:
-
Prepare a vehicle solution of 50% PEG-400 and 50% sterile saline.[1]
-
To prepare the dosing solution, dissolve this compound in the vehicle to the desired final concentration.
-
Vortex the solution until the compound is fully dissolved.
-
The control group should receive an equivalent volume of the vehicle (50% PEG-400 and 50% saline).[1]
In Vivo Administration and Measurement of Atrial Effective Refractory Period (AERP) in Rats
This protocol is based on the methodology described by Simó-Vicens et al., 2017.[1]
Animal Model:
-
Male Sprague-Dawley rats (400-550 g)[1]
Anesthesia:
-
Induce and maintain anesthesia using 3% isoflurane in oxygen.[1] The choice of anesthetic is crucial, as some agents can affect cardiovascular parameters.
Surgical Procedure:
-
Place the anesthetized rat on a heating pad to maintain a stable body temperature of 37°C.[1]
-
Place an intravenous (IV) catheter in the femoral vein for drug administration.[1]
-
Insert needle ECG electrodes into each limb for continuous electrocardiogram (ECG) recording.[1]
-
Introduce a catheter with multiple electrodes (e.g., Millar Inc.) into the right atrium via the jugular vein. Two electrodes will be used for atrial pacing, and the remaining electrodes will measure the electrical activity in the atrium.[1]
AERP Measurement:
-
Allow the animal to stabilize after the surgical procedure until the ECG morphology and AERP recordings are stable.[1]
-
Record baseline AERP measurements.
-
Administer this compound (e.g., 2.5 mg/kg or 5.0 mg/kg) or vehicle as an intravenous bolus injection over 30 seconds.[1]
-
Measure AERP at specific time points post-injection (e.g., 1, 5, 10, and 15 minutes) to determine the onset and duration of the drug's effect.[1]
Euthanasia:
Safety and Toxicology
-
Central Nervous System (CNS): In a beam walk test performed in mice, intravenous administration of 10 mg/kg AP14145 did not produce any apparent CNS effects, with treated mice showing no impairment in motor coordination compared to the vehicle control group.[1]
-
Rat-Specific Toxicity: Comprehensive safety and toxicity studies for this compound specifically in rats are not detailed in the currently available public literature. Researchers should adhere to institutional and national guidelines for animal welfare and conduct appropriate safety monitoring during in vivo experiments.
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough literature review and adherence to all applicable safety and ethical guidelines. The protocols and data presented are based on published scientific literature and should be adapted and validated by the end-user for their specific experimental conditions.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP14145 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of 1.1 μM[1][2]. By inhibiting these channels, this compound prolongs the atrial effective refractory period (AERP), a key electrophysiological parameter in cardiac function[1][3]. This mechanism of action makes it a valuable research tool for studying atrial fibrillation and developing novel antiarrhythmic therapies. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key experimental models.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 398.81 g/mol | [2] |
| Formula | C18H17F3N4O.HCl | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C | [2] |
| Mechanism of Action | Negative allosteric modulator of KCa2.2 and KCa2.3 channels | [1][2] |
| IC50 | 1.1 μM for KCa2.2 and KCa2.3 | [1] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
1. High-Concentration Stock Solution (10 mM in DMSO)
This stock solution is suitable for most in vitro applications, including cell-based assays and patch-clamp electrophysiology.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.988 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Vehicle for In Vivo Administration
For in vivo studies in animal models, a biocompatible vehicle is required. A commonly used vehicle for AP14145 is a 1:1 mixture of saline (0.9% NaCl) and polyethylene glycol 400 (PEG400).
-
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Sterile, endotoxin-free vials
-
Sterile filter (0.22 μm)
-
-
Protocol:
-
Prepare the vehicle by mixing equal volumes of sterile saline and PEG400. For example, mix 5 mL of sterile saline with 5 mL of PEG400.
-
Weigh the required amount of this compound for the desired final concentration.
-
Dissolve the this compound in the prepared vehicle. Sonication may be used to facilitate dissolution.
-
Sterile-filter the final solution using a 0.22 μm syringe filter into a sterile vial.
-
This solution should be prepared fresh on the day of the experiment.
-
Experimental Protocols
1. Inhibition of KCa2 Channels in Atrial Myocytes using Whole-Cell Patch Clamp
This protocol outlines the procedure for measuring the inhibitory effect of AP14145 on KCa2 channel currents in isolated atrial myocytes.
-
Signaling Pathway:
-
Experimental Workflow:
Whole-Cell Patch-Clamp Experimental Workflow -
Methodology:
-
Cell Preparation: Isolate single atrial myocytes from the species of interest (e.g., rat, mouse, or human atrial tissue) using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH). Adjust free Ca2+ to a concentration that activates KCa2 channels (e.g., 300-700 nM).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a whole-cell configuration on a single, healthy atrial myocyte.
-
Hold the membrane potential at -80 mV.
-
Apply a voltage-clamp protocol to elicit KCa2 currents. A typical protocol involves a step to a depolarized potential (e.g., 0 mV or +20 mV) for 200-400 ms.
-
-
Drug Application:
-
Record baseline KCa2 currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 μM).
-
Allow the drug to equilibrate for 2-5 minutes.
-
Record KCa2 currents in the presence of AP14145.
-
-
Data Analysis:
-
Measure the peak or steady-state outward current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of AP14145.
-
Construct a dose-response curve to determine the IC50 value.
-
-
2. Measurement of Atrial Effective Refractory Period (AERP) in Anesthetized Rats
This protocol describes the in vivo measurement of AERP in anesthetized rats to assess the electrophysiological effects of AP14145.
-
Experimental Workflow:
In Vivo AERP Measurement Workflow
-
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-350g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Maintain body temperature at 37°C using a heating pad.
-
Insert a catheter into the jugular vein for drug administration.
-
Introduce a multipolar electrophysiology catheter into the esophagus or directly into the right atrium via the jugular vein for pacing and recording.
-
Electrophysiological Protocol:
-
Record a baseline electrocardiogram (ECG).
-
To measure AERP, deliver a train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms), followed by a premature stimulus (S2).
-
Start with a long S1-S2 interval and progressively decrease the S2 interval in 2-5 ms steps until the S2 stimulus fails to elicit a QRS complex.
-
The AERP is defined as the longest S1-S2 interval that fails to produce a conducted atrial beat.
-
Drug Administration:
-
Post-Dose Measurement:
-
Measure the AERP at multiple time points after drug administration (e.g., 1, 5, 10, 15, and 30 minutes) to evaluate the onset and duration of the effect.
-
Data Analysis:
-
Calculate the change in AERP from baseline at each time point for both the AP14145-treated and vehicle control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of KCa2 channels in cardiac electrophysiology and arrhythmogenesis. The protocols provided herein offer a framework for the preparation and application of this compound in both in vitro and in vivo settings. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of atrial fibrillation and the development of novel therapeutic strategies.
References
AP14145 Hydrochloride: Application Notes and Protocols for Studying KCa2.2 and KCa2.3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] These channels are critical regulators of neuronal excitability and cardiac action potential duration.[3][4] Their dysfunction has been implicated in various pathological conditions, including cardiac arrhythmias such as atrial fibrillation, and neurological disorders.[5][6] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa2.2 and KCa2.3 channels. This document provides detailed application notes and experimental protocols for its use in research settings.
AP14145 inhibits KCa2.2 and KCa2.3 channels with equal potency by decreasing their sensitivity to intracellular calcium, thereby reducing channel opening probability.[2][5] This mechanism of action makes it a useful tool to probe the functional consequences of reduced KCa2.2/2.3 channel activity in various cellular and animal models.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 398.81 g/mol | [7][8] |
| Formula | C₁₈H₁₇F₃N₄O·HCl | [7][8] |
| CAS Number | 2387505-59-9 | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [7][8] |
| Storage | Store at -20°C. | [7][8] |
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for KCa2.2 and KCa2.3 channels with notable selectivity against other ion channels.
Table 1: Potency of AP14145 on KCa Channels
| Channel Subtype | IC₅₀ (μM) | Comments | Reference |
| hKCa2.2 (hSK2) | 1.1 ± 0.3 | Equipotent inhibition with hKCa2.3. | [2] |
| hKCa2.3 (hSK3) | 1.1 ± 0.3 | Equipotent inhibition with hKCa2.2. | [2] |
| hKCa2.3 (hSK3) | 1.3 ± 0.4 | Whole-cell patch clamp data. | [1][9] |
Table 2: Effect of AP14145 on Calcium Sensitivity of KCa2.3 Channels
| Condition | EC₅₀ of Ca²⁺ (μM) | Fold Change | Reference |
| Control | 0.36 ± 0.02 | - | [2][5] |
| 10 μM AP14145 | 1.2 ± 0.1 | ~3.3 | [2][5] |
Table 3: Selectivity Profile of AP14145 Against Other Ion Channels
| Channel | IC₅₀ (μM) | % Inhibition at 10 μM | Comments | Reference |
| hKCa1.1 (hBK) | - | 50 ± 10% | [1][2] | |
| hKCa2.1 (hSK1) | - | 90 ± 4% | [1][2] | |
| hKCa3.1 (hIK) | - | No significant effect | [1][2] | |
| hERG (Kᵥ11.1) | 71.8 ± 0.5 | - | [1][9] | |
| Kᵢᵣ3.1/Kᵢᵣ3.4 (IKACh) | 9.3 ± 0.4 | - | [1][9] | |
| Kᵥ1.5 (IKur) | > 30 | No significant effect | [1][9] | |
| Kᵥ7.1/KCNE1 (IKs) | > 30 | No significant effect | [1][9] | |
| Kᵥ4.3/KChiP2 (Ito) | > 30 | No significant effect | [1][9] | |
| Kᵢᵣ2.1 (IK1) | > 30 | No significant effect | [1][9] | |
| Naᵥ1.5 (INa) | > 15 | No significant effect | [1][9] | |
| Caᵥ1.2 | > 10 | No significant block | [1] |
Signaling Pathways and Mechanism of Action
KCa2.2 and KCa2.3 channels are activated by an increase in intracellular calcium concentration ([Ca²⁺]ᵢ), which binds to the constitutively associated calmodulin (CaM). This binding event triggers a conformational change in the channel, leading to its opening and subsequent potassium efflux. This potassium efflux hyperpolarizes the cell membrane, reducing cellular excitability.
AP14145 acts as a negative allosteric modulator. It binds to a site on the channel distinct from the calcium-binding site, and in doing so, it decreases the apparent affinity of the channel for calcium.[2] This results in a rightward shift of the calcium concentration-response curve, meaning a higher concentration of intracellular calcium is required to achieve the same level of channel activation.[2][5] The binding of AP14145 is strongly dependent on the presence of two specific amino acids within the channel pore: S508 and A533 (in rKCa2.3).[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 7. AP 14145 hydrochloride | Ca2+-Activated Potassium Channel Modulators: R&D Systems [rndsystems.com]
- 8. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring Atrial Effective Refractory Period (AERP) with AP14145 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and a significant risk factor for stroke and heart failure. A key electrophysiological parameter in the study of AF is the Atrial Effective Refractory Period (AERP), which represents the minimum time interval required for a previously depolarized atrial region to be re-excited. Prolongation of the AERP is a primary mechanism of action for many antiarrhythmic drugs, as it can terminate and prevent re-entrant arrhythmias.
AP14145 hydrochloride is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] These channels play a crucial role in the repolarization phase of the atrial action potential.[3] By inhibiting KCa2 channels, AP14145 prolongs atrial repolarization, thereby extending the AERP.[1][4][5] Notably, AP14145 exhibits functional atrial selectivity, with minimal effects on ventricular repolarization, reducing the risk of pro-arrhythmic ventricular effects.[5][6]
These application notes provide a detailed experimental protocol for measuring the AERP in a preclinical rodent model and assessing the pharmacological effects of this compound.
Data Presentation
The following tables summarize the key properties of this compound and expected outcomes from AERP measurement experiments.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels | [1][2] |
| IC50 for KCa2.2/2.3 | 1.1 µM | [1][2] |
| Effect on AERP | Prolongation | [1][2][4][5] |
| In vivo effective dose (rats, IV bolus) | 2.5 and 5 mg/kg | [1] |
| Ex vivo effective concentration (isolated rat heart) | 10 µM | [1][3] |
| Selectivity | Atrial-selective; minimal effect on ventricular refractory period | [5] |
Table 2: Example Data from AERP Measurement Experiment in Rats
| Treatment Group | Dose/Concentration | Baseline AERP (ms) | Post-treatment AERP (ms) | Change in AERP (ms) | P-value |
| Vehicle Control | - | 135 ± 10 | 133 ± 11 | -2 ± 3 | >0.05 |
| AP14145 | 2.5 mg/kg i.v. | 136 ± 9 | 158 ± 12 | +22 ± 5 | <0.05 |
| AP14145 | 5 mg/kg i.v. | 134 ± 11 | 175 ± 14 | +41 ± 7 | <0.01 |
| AP14145 (ex vivo) | 10 µM | 61 ± 5 | 82 ± 6 | +21 ± 4 | <0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines a detailed methodology for in vivo measurement of AERP in an anesthetized rat model.
In Vivo AERP Measurement in Anesthetized Rats
1. Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-350 g).[1]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital sodium, 0.08 mL/10 g of 0.7% solution, intraperitoneally).[7] Monitor the depth of anesthesia throughout the experiment by assessing the pedal withdrawal reflex.
-
Ventilation: Perform a tracheotomy and mechanically ventilate the animal.[5]
-
Catheterization:
-
Insert a catheter into the right jugular vein for intravenous drug administration.[5]
-
Introduce a multipolar electrophysiology catheter (e.g., a 1.1F octapolar catheter) into the right atrium via the right jugular vein for pacing and recording. The positioning should be confirmed by monitoring intracardiac electrograms.
-
2. Electrophysiological Recordings and Stimulation:
-
Recording: Record surface electrocardiogram (ECG) and intracardiac atrial electrograms.
-
Pacing Protocol: Use a programmable stimulator to deliver electrical stimuli.
-
AERP Measurement: The AERP is determined using a programmed electrical stimulation (PES) protocol, which consists of a drive train of eight stimuli (S1) at a fixed basic cycle length (BCL), followed by a premature extrastimulus (S2).[8]
-
Set the BCL to a value slightly shorter than the spontaneous sinus cycle length (e.g., 100-150 ms).[7][8]
-
The stimulus amplitude should be set at twice the diastolic threshold.
-
Begin with an S1-S2 coupling interval that reliably captures the atrium (e.g., 70 ms).[8]
-
Progressively decrease the S1-S2 interval in 2 ms decrements until the S2 stimulus fails to elicit a propagated atrial depolarization.[8]
-
The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.[8][9]
-
3. Drug Administration:
-
Baseline Measurement: Record the baseline AERP before any drug administration.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound as an intravenous bolus injection at the desired doses (e.g., 2.5 and 5 mg/kg).[1]
-
A vehicle-only control group should be included in the study design.
-
-
Post-Dose Measurements: Repeat the AERP measurements at specific time points after drug administration (e.g., 5, 15, and 30 minutes) to determine the time course of the drug's effect.
4. Data Analysis:
-
Measure the AERP in milliseconds.
-
Calculate the change in AERP from baseline for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in an atrial myocyte.
Experimental Workflow for AERP Measurement
Caption: Experimental workflow for in vivo AERP measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: AP14145 Hydrochloride in Isolated Perfused Heart Preparations
Introduction
AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2] It equipotently inhibits KCa2.2 (SK2) and KCa2.3 (SK3) channels with an IC50 of approximately 1.1 μM.[1][3][4] These channels play a significant role in the repolarization phase of the atrial action potential.[3] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), a key mechanism for antiarrhythmic drugs targeting atrial fibrillation (AF).[2][3][4]
A key advantage of AP14145 is its atrial selectivity. Studies in isolated perfused heart models have demonstrated that AP14145 prolongs AERP without significantly affecting ventricular repolarization (e.g., the QT interval).[5][6] This profile suggests a lower risk of proarrhythmic ventricular effects, which are a common concern with other classes of antiarrhythmic drugs.[5] AP14145 acts as a negative allosteric modulator by increasing the EC50 of Ca2+ on KCa2.3 channels, thereby reducing the channel's sensitivity to calcium.[1][3][4]
These application notes provide protocols and data for utilizing this compound in isolated perfused heart preparations (Langendorff setup) to study its effects on cardiac electrophysiology.
Mechanism of Action in Atrial Myocytes
AP14145 targets KCa2 channels, which are activated by intracellular Ca2+ during the action potential. The resulting K+ efflux contributes to the repolarization of the atrial myocyte. By inhibiting this current (IKCa), AP14145 delays repolarization, thereby extending the action potential duration and the effective refractory period.
Caption: Mechanism of AP14145 in prolonging the atrial effective refractory period.
Data Presentation: Electrophysiological Effects
The following tables summarize the quantitative effects of this compound observed in isolated perfused heart preparations from different species.
Table 1: Effect of AP14145 on Atrial Effective Refractory Period (AERP) in Isolated Guinea Pig Hearts
| Parameter | Vehicle (Control) | AP14145 (1 µM) | % Change |
| Baseline AERP (ms) | 88 ± 4 | 88 ± 3 | 0% |
| AERP after Drug (ms) | 88 ± 4 | 108 ± 4 | +22.7% |
Data synthesized from studies on isolated Langendorff-perfused guinea pig hearts.[5]
Table 2: Atrial vs. Ventricular Electrophysiological Effects of AP14145 in Isolated Guinea Pig Hearts
| Parameter | Vehicle (Control) | AP14145 (1 µM) | Significance |
| AERP Prolongation (ms) | 0 | +20 | p < 0.05 |
| QTcB Prolongation (ms) | 0 | +5 | Not Significant |
QTcB: QT interval with Bazett's correction for heart rate. Data highlights the atrial-selective nature of AP14145.[5][6]
Table 3: Selectivity Profile of AP14145 Against Various Cardiac Ion Channels
| Channel | Current | IC50 |
| KCa2.2 / KCa2.3 | IKCa | 1.1 µM |
| Kir3.1/Kir3.4 | IKACh | 9.3 µM |
| hERG (KV11.1) | IKr | 71.8 µM |
| KV1.5 | IKur | > 30 µM |
| KV7.1/KCNE1 | IKs | > 30 µM |
| NaV1.5 | INa | > 15 µM |
| CaV1.2 | ICaL | No significant block at 1-10 µM |
Data from patch-clamp studies, demonstrating selectivity for KCa2 channels over other key cardiac ion channels.[1]
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion for Electrophysiological Assessment
This protocol describes the methodology for assessing the effects of AP14145 on AERP and other ECG parameters in an isolated rodent (rat or guinea pig) heart using the Langendorff technique.[7][8]
Caption: Experimental workflow for isolated heart studies using the Langendorff apparatus.
I. Reagents and Solutions
-
Perfusion Buffer (e.g., Krebs-Henseleit Solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11 mM
-
Continuously gassed with 95% O2 / 5% CO2 to maintain pH ~7.4.
-
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.[2] The final concentration in the perfusate should be achieved by dilution, ensuring the final solvent concentration is minimal (<0.1%).
-
Anesthetic: Sodium pentobarbital or similar injectable anesthetic.
-
Anticoagulant: Heparin.
II. Apparatus
-
Langendorff perfusion system with a water-jacketed reservoir and tubing to maintain temperature at 37°C.[7][8]
-
Peristaltic pump (for constant flow) or a fixed-height reservoir (for constant pressure).
-
Aortic cannula appropriately sized for the species.
-
Pacing and recording electrodes (for ECG and/or monophasic action potentials).
-
Data acquisition system to record electrophysiological signals.
III. Procedure
-
Animal Preparation: Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.[9]
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart by cutting the major vessels and immediately place it in ice-cold perfusion buffer to induce cardioplegia.[9]
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it with surgical sutures.[9]
-
Initiate Perfusion: Start retrograde perfusion immediately with the oxygenated, warmed Krebs-Henseleit buffer. The perfusion pressure forces the aortic valve closed, directing the buffer into the coronary arteries.[7][10] The heart should resume beating shortly after perfusion begins.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure stable heart rate, coronary flow, and contractile function.[5]
-
Baseline Recording: Place pacing and recording electrodes on the atrial and ventricular epicardium. Measure the baseline AERP by delivering a train of stimuli (S1) followed by a premature stimulus (S2). The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.[5] Record baseline ECG to determine QT interval and heart rate.
-
Drug Perfusion: Switch the perfusion to a buffer containing the desired final concentration of this compound (e.g., 1 µM or 10 µM).[3][5]
-
Data Acquisition: Continuously record ECG and measure AERP at regular intervals (e.g., every 5-10 minutes) for the duration of the drug infusion to determine the time course of the drug's effect.
-
Washout (Optional): After the drug perfusion period, switch back to the control buffer to observe the reversibility of the effects.
Logical Relationship of Atrial-Selective Action
The therapeutic goal of an AF drug is to prolong the AERP without affecting ventricular function, which could lead to dangerous arrhythmias. AP14145 achieves this through its selective action on KCa2 channels, which are more functionally important in the atria than the ventricles.
Caption: Logic of AP14145's atrial-selective antiarrhythmic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 10. SutherlandandHearse [southalabama.edu]
Determining the IC50 of AP14145 Hydrochloride on SK3 Channels
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AP14145 hydrochloride is a potent negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels.[1][2] It exhibits inhibitory effects on both KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][3] The mechanism of action involves decreasing the calcium sensitivity of the channel, an effect that is highly dependent on the S508 and A533 amino acid residues within the inner pore of the channel.[1][3] Understanding the potency of this compound, specifically its half-maximal inhibitory concentration (IC50), on SK3 channels is crucial for its application in research and potential therapeutic development, particularly in areas such as atrial fibrillation.[1][3][4][5][6]
This document provides a detailed protocol for determining the IC50 of this compound on human SK3 channels using the whole-cell patch-clamp technique on a heterologous expression system.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound on SK channels.
| Compound | Channel Subtype | Reported IC50 | Method | Reference |
| This compound | hKCa2.3 (human SK3) | 1.1 ± 0.3 µM | Whole-cell patch clamp | [3] |
| This compound | hKCa2.3 (human SK3) | 1.3 µM | Whole-cell patch clamp | [1] |
| This compound | hKCa2.2 (human SK2) | 1.1 ± 0.3 µM | Whole-cell patch clamp | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of SK3 channels. Instead of directly blocking the pore, it binds to a site distinct from the ion conduction pathway. This binding event reduces the channel's sensitivity to intracellular calcium (Ca2+), which is the primary gating mechanism for SK channels. Consequently, a higher concentration of intracellular Ca2+ is required to open the channel, leading to a reduction in potassium (K+) efflux and membrane hyperpolarization.
Caption: Mechanism of AP14145 on SK3 Channels.
Experimental Protocol: IC50 Determination via Whole-Cell Patch Clamp
This protocol outlines the determination of the IC50 value for this compound on human SK3 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Cell Line: Use a stable cell line expressing the human KCa2.3 (SK3) channel, such as the Human KCa2.3 Potassium Channel Cell Line, or transiently transfect a suitable mammalian cell line (e.g., HEK293, CHO) with a plasmid encoding the human KCNN3 gene.[7][8]
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (if applicable): For transient expression, transfect cells using a suitable method (e.g., lipofection) and allow 24-48 hours for channel expression before electrophysiological recording. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
2. Reagents and Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of approximately 400 nM. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.[2]
-
Working Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 10 nM to 30 µM).[1]
3. Electrophysiological Recording:
-
Apparatus: Use a standard patch-clamp setup equipped with an amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Obtain a gigaseal (>1 GΩ) on an isolated, transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit SK3 currents. The presence of a fixed intracellular Ca2+ concentration will activate the channels.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.
-
4. Data Analysis:
-
Measure the peak outward current at a specific depolarizing potential (e.g., +40 mV) for each concentration of AP14145.
-
Normalize the current at each concentration to the baseline current (in the absence of the compound) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the AP14145 concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.
-
Y = 100 / (1 + (IC50/X)^ HillSlope)
-
Where Y is the percentage of response, X is the inhibitor concentration, IC50 is the concentration for 50% inhibition, and HillSlope is the Hill coefficient.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of AP14145 on SK3 channels.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 5. Pharmacological inhibition of SK-channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes: AP14145 Hydrochloride for Investigating Vernakalant-Resistant Atrial Fibrillation
Introduction
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic electrical impulses in the atria.[1][2] Vernakalant is an antiarrhythmic drug used for the rapid conversion of recent-onset AF to normal sinus rhythm.[3][4][5] Its mechanism involves blocking specific sodium and potassium channels predominantly expressed in the atria.[3][5][6][7] However, with atrial remodeling due to persistent AF, resistance to vernakalant can develop. Recent evidence points to the involvement of small-conductance Ca2+-activated K+ (SK or KCa2) channels in the pathophysiology of AF that is resistant to conventional therapies.[8][9]
AP14145 hydrochloride is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels.[10][11][12][13] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP) with minimal effects on ventricular refractoriness.[11][14] Notably, studies in a porcine model of vernakalant-resistant AF have demonstrated that AP14145 can successfully terminate the arrhythmia, highlighting its potential as a novel therapeutic agent and a valuable research tool.[8][9]
These application notes provide a detailed protocol for utilizing this compound to investigate its effects on a cellular or animal model of vernakalant-resistant atrial fibrillation.
Mechanism of Action and Rationale
Vernakalant primarily targets atrial-specific ion channels, including voltage-gated sodium channels (frequency-dependent block) and various potassium channels like Kv1.5 (IKur) and acetylcholine-activated channels (IKAch), to prolong the atrial refractory period.[3][5][6] In remodeled atria, characteristic of persistent AF, changes in the expression and function of these channels can occur, alongside alterations in intercellular coupling via gap junctions, potentially leading to vernakalant resistance.[15][16]
AP14145 introduces an alternative mechanism. It acts as a negative allosteric modulator of KCa2 channels, increasing the Ca2+ concentration required for their activation (increasing the EC50).[10][11][12][14] KCa2 channels contribute to the late phase of repolarization in atrial cardiomyocytes. Their inhibition leads to a prolongation of the action potential duration and, consequently, the AERP.[10] This distinct pathway provides a method to overcome resistance mechanisms that may have developed against channel targets of vernakalant. A study has shown that AP14145 demonstrates antiarrhythmic effects in a vernakalant-resistant porcine model of AF.[8][9][12]
Proposed Signaling and Electrophysiological Mechanisms
The diagram below illustrates the distinct and potentially synergistic mechanisms of vernakalant and AP14145 in the context of atrial fibrillation. Vernakalant targets multiple ion channels responsible for depolarization and early repolarization, while AP14145 modulates calcium-activated potassium channels critical for late repolarization. In vernakalant-resistant AF, pathological remodeling may alter vernakalant's targets, whereas the KCa2 channels modulated by AP14145 present an alternative therapeutic pathway.
Experimental Protocols
The following protocols describe a potential workflow for inducing vernakalant resistance in an animal model and subsequently testing the efficacy of AP14145.
Protocol 1: Induction of Vernakalant-Resistant Atrial Fibrillation
This protocol is based on a porcine model where atrial tachypacing is used to induce sustained AF.[8][9]
-
Animal Model: Domestic pigs (30-35 kg) are suitable. All procedures must be approved by an institutional animal care and use committee.
-
Pacemaker Implantation: Under general anesthesia, surgically implant a pacemaker with a pacing lead attached to the right atrial appendage.
-
Atrial Tachypacing: After a recovery period, initiate atrial tachypacing at a high rate (e.g., 7 Hz or 420 bpm).
-
Monitoring for Sustained AF: Monitor the cardiac rhythm daily. Sustained AF is defined as AF that persists for a predetermined period (e.g., >10 minutes) after the pacemaker is temporarily turned off.[9]
-
Confirmation of Vernakalant Resistance:
-
Once sustained AF is achieved, administer a saline infusion (control) and monitor for 30-50 minutes to ensure AF stability.[9]
-
Administer an intravenous infusion of vernakalant (e.g., 4 mg/kg) over 10 minutes.
-
Monitor the ECG for an additional 30 minutes. Resistance is confirmed if vernakalant fails to convert the AF to sinus rhythm.[9]
-
Protocol 2: Testing the Efficacy of this compound
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute to the final concentration in saline.[11] The final DMSO concentration should be minimal to avoid solvent effects.
-
Administration of AP14145: In animals confirmed to have vernakalant-resistant AF, administer this compound as an intravenous bolus injection. Doses can range from 2.5 to 5 mg/kg based on previous studies.[12]
-
Electrophysiological Monitoring:
-
Continuously record the ECG throughout the experiment.
-
Measure the time to conversion from AF to sinus rhythm.
-
After conversion, assess the prevention of AF re-induction by applying a burst pacing stimulus (e.g., 50 Hz) to the atrium.
-
In open-chest preparations, measure atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation before and after drug administration.[8]
-
Experimental Workflow Diagram
The following diagram outlines the sequential steps for the in vivo investigation of AP14145 in a vernakalant-resistant AF model.
Data Presentation
Quantitative data should be collected and summarized to compare the electrophysiological parameters before and after drug administration.
Table 1: Electrophysiological Effects of AP14145 in Vernakalant-Resistant AF
| Parameter | Baseline (Sustained AF) | Post-Vernakalant (4 mg/kg) | Post-AP14145 (5 mg/kg) |
| Rhythm | Atrial Fibrillation | Atrial Fibrillation | Sinus Rhythm |
| Conversion Rate (%) | N/A | 0% | 100% (8/8 pigs) |
| Time to Conversion (s) | N/A | N/A | Data to be collected |
| Atrial Rate (bpm) | ~500-600 | ~500-600 | ~80-100 |
| AERP (ms) | Data to be collected | Data to be collected | Expected Increase |
| VERP (ms) | Data to be collected | Data to be collected | No Significant Change |
| AF Re-induction | N/A | N/A | Prevented |
*Data based on findings from Diness et al., Circ. Arrhythm. Electrophysiol., 2017.[8] AERP = Atrial Effective Refractory Period; VERP = Ventricular Effective Refractory Period.
Table 2: In Vitro Potency of this compound
| Channel | Parameter | Value |
| KCa2.2 (SK2) | IC50 | 1.1 µM |
| KCa2.3 (SK3) | IC50 | 1.1 µM |
| KCa2.3 + 10 µM AP14145 | EC50 of Ca2+ | 1.2 µM (vs. 0.36 µM baseline) |
| hERG (KV11.1) | IC50 | 71.8 µM |
| IKAch (Kir3.1/3.4) | IC50 | 9.3 µM |
Data sourced from MedChemExpress and Simó-Vicens et al., Br. J. Pharmacol., 2017.[10][12] This table highlights the potency of AP14145 for KCa2 channels and its relative selectivity against other cardiac ion channels like hERG.
Disclaimer: this compound is for research use only and is not approved for human use. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal welfare.
References
- 1. 2023 ACC/AHA/ACCP/HRS Guideline for the Diagnosis and Management of Atrial Fibrillation: A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2023 ACC/AHA/ACCP/HRS Guideline for the Diagnosis and Management of Atrial Fibrillation: A Report of the American College of Cardiology/American Heart Association Joint Committee on Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vernakalant - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Role of connexins in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AP14145 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of AP14145 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound should be stored at -20°C.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO and ethanol up to 100 mM. For in vitro experiments, researchers have reported preparing 10 mM stock solutions in pure DMSO.[1]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO or ethanol should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is recommended to store solutions in tightly sealed vials and avoid repeated freeze-thaw cycles.[2] For optimal stability, consider aliquoting the stock solution into single-use vials.
Q4: How do I prepare this compound for in vivo experiments?
For in vivo studies in rats, a 5 mg/mL solution has been prepared by dissolving this compound in a vehicle containing 50% polyethylene glycol (PEG) 400 and 50% sterile saline.[1] The solution should be sterile filtered before use.[1]
Q5: Is this compound stable in aqueous solutions?
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results, consider the following potential causes related to the stability and handling of this compound.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure that the solid compound and stock solutions have been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Precipitation in Media | Visually inspect your final working solution for any signs of precipitation. The final concentration of DMSO in your cell culture medium should typically be kept low (e.g., <0.5%) to avoid both toxicity and precipitation of the compound. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically if you have a reference standard. |
Issue 2: Difficulty dissolving the compound.
If you are having trouble dissolving this compound, refer to the following suggestions.
| Potential Cause | Recommended Action |
| Incorrect Solvent | Use high-purity DMSO or ethanol for preparing stock solutions. |
| Low Temperature | Ensure the solvent is at room temperature before attempting to dissolve the compound. Gentle vortexing can aid in dissolution. |
| Exceeded Solubility Limit | Do not attempt to prepare stock solutions at concentrations higher than the recommended 100 mM in DMSO or ethanol. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO [1]
-
Weigh the required amount of solid this compound (Molecular Weight: 398.81 g/mol ).
-
Add the appropriate volume of pure DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visual Guides
Below are diagrams to assist in your experimental workflow and troubleshooting.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting inconsistent results.
References
avoiding off-target effects of AP14145 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AP14145 hydrochloride, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1] Specifically, it is equipotent for the KCa2.2 (SK2) and KCa2.3 (SK3) channel subtypes.[1][2] It functions by decreasing the channel's sensitivity to intracellular calcium, thereby inhibiting channel activity.[2] This inhibition is highly dependent on two amino acids within the channel pore: S508 and A533.[1][2]
Q2: What are the primary on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has been shown to prolong the atrial effective refractory period (AERP) in rats and pigs.[1][2] This selective effect on atrial repolarization makes it effective in reducing the duration of atrial fibrillation (AF) in animal models, including in instances resistant to other antiarrhythmic agents like vernakalant.[1][3]
Q3: Has this compound been observed to have any effects on the central nervous system (CNS)?
A3: A study in mice indicated that AP14145 at a dose of 10 mg/kg did not produce any apparent acute CNS-related side effects, as assessed by a beam walk test for motor coordination.[2][4][5]
Troubleshooting Guide: Off-Target Effects
Q4: I am observing effects that don't align with KCa2 channel inhibition. How can I determine if these are off-target effects of this compound?
A4: Unexplained experimental outcomes can arise from off-target activities. This compound has been profiled against a panel of other ion channels. It is crucial to consider these secondary targets, especially at higher concentrations. The first step is to compare the effective concentration in your assay with the known IC50 values for both on- and off-targets.
Key Off-Target Activities of AP14145:
| Target Channel | IC50 | Species | Comments |
| On-Target | |||
| KCa2.2 (SK2) | 1.1 µM | Human | Primary target.[1] |
| KCa2.3 (SK3) | 1.1 µM | Human | Primary target.[1] |
| Off-Target | |||
| Kir3.1/Kir3.4 (IKACh) | 9.3 µM | Human | ~8.5-fold less potent than on KCa2.2/2.3.[1][3] |
| hERG (KV11.1) | 71.8 µM | Human | ~65-fold less potent than on KCa2.2/2.3.[1][3] |
| KCa1.1 (BK) | >10 µM | Human | At 10 µM, inhibits ~50% of the current.[1][2] |
| KCa2.1 (SK1) | >10 µM | Human | At 10 µM, inhibits ~90% of the current.[1][2] |
| KCa3.1 (IK) | >10 µM | Human | No significant effect observed at 10 µM.[1][2] |
| KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, NaV1.5, CaV1.2 | >30 µM | Human | No significant effects observed at concentrations up to 30 µM (or 15 µM for NaV1.5).[1] |
If your observed phenotype occurs at concentrations where off-target engagement is likely (e.g., >10 µM), further validation is necessary.
Q5: My results are inconsistent across different cell lines or tissues. Could this be related to off-target effects?
A5: Yes, this is a possibility. Inconsistent results can be due to differential expression levels of either the on-target KCa2 channels or the off-target proteins.[6] For example, a cell line with high expression of Kir3.1/Kir3.4 and low expression of KCa2.3 might exhibit a response that is dominated by the off-target effect.
Troubleshooting Steps:
-
Verify Target Expression: Use qPCR or Western blotting to confirm the relative expression levels of KCa2.2, KCa2.3, and key off-targets (like Kir3.1/Kir3.4 and KCa2.1) in the cell lines or tissues you are using.
-
Use a Structurally Unrelated KCa2 Inhibitor: Compare the effects of this compound with another KCa2 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of KCa2.2 and/or KCa2.3.[6] If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it confirms the effect is on-target.
Q6: I'm observing cellular toxicity at high concentrations. How can I mitigate this?
A6: Cellular toxicity can be a result of exaggerated on-target effects or off-target interactions.[6]
Mitigation Strategies:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired on-target effect in your assay. Using concentrations significantly above the IC50 for KCa2.2/2.3 increases the risk of off-target activity and toxicity.[6]
-
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself.
-
Monitor Off-Target Pathways: Based on the known off-target profile, assess markers of pathways modulated by channels like hERG or Kir3.1/Kir3.4 to see if they are affected at the concentrations you are using.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using siRNA
Objective: To determine if the cellular phenotype observed with this compound is dependent on its intended KCa2.3 target.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 stably expressing KCa2.3) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes. In one set, dilute KCa2.3-targeting siRNA (and a non-targeting scramble control siRNA in a separate tube) in serum-free media.
-
In the second set of tubes, dilute a lipid-based transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells from each group (scramble control and KCa2.3 siRNA) and verify the reduction in KCa2.3 expression via qPCR or Western blot.
-
Compound Treatment: Treat the remaining cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: After the appropriate treatment duration, perform your functional assay to measure the biological response.
-
Data Interpretation: If the effect of this compound is significantly reduced in the KCa2.3 siRNA-treated cells compared to the scramble control, the phenotype is on-target.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on KCa2 channel currents.
Methodology:
-
Cell Preparation: Use cells heterologously expressing the KCa2 channel subtype of interest (e.g., hKCa2.3).
-
Pipette and Solutions:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Internal Solution (in pipette): Contains a buffered K+ solution and a known concentration of free Ca2+ (e.g., 400 nM) to activate the channels.
-
External Solution (bath): Contains a physiological saline solution.
-
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., 0 mV).
-
Elicit KCa2 currents using voltage ramps (e.g., from -80 mV to +80 mV) applied at regular intervals.[2]
-
-
Compound Application:
-
Establish a stable baseline current recording.
-
Perfuse the external solution containing this compound at various concentrations onto the cell.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) for each concentration.
-
Normalize the data to the baseline current.
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: KCa2 Channel Signaling and this compound Inhibition.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing AP14145 Hydrochloride Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of AP14145 hydrochloride in in vitro assays. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1] It functions by decreasing the sensitivity of these channels to intracellular calcium, thereby inhibiting their activity.[2][3] This inhibitory action is dependent on the presence of two specific amino acids within the channel pore: S508 and A533.[1][2][3]
2. What are the recommended starting concentrations for in vitro experiments?
A typical concentration range for AP14145 in in vitro assays is between 10 nM and 30 µM.[1] The half-maximal inhibitory concentration (IC50) for both KCa2.2 and KCa2.3 channels is approximately 1.1 µM.[1][2][3][4] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 nM) up to a higher concentration (e.g., 10-30 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
3. How should I prepare a stock solution of this compound?
This compound is soluble in both DMSO and ethanol up to 100 mM.[4] For in vitro experiments, it is common to prepare a 10 mM stock solution in DMSO.[2] Stock solutions should be stored at -20°C.[2][4] When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer for your assay.
4. What are some common in vitro assays where this compound is used?
The most common in vitro assay for characterizing the effects of this compound is patch-clamp electrophysiology to measure the inhibition of KCa2 channel currents.[2][3] This can be performed on heterologously expressed channels (e.g., in HEK293 cells) or in primary cells that endogenously express KCa2 channels, such as cardiomyocytes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of AP14145 might be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broader range (e.g., 10 nM to 30 µM).[1] |
| Compound degradation: Improper storage or handling of the compound or stock solution. | Ensure the compound and stock solutions are stored at -20°C as recommended.[2][4] Prepare fresh working solutions for each experiment. | |
| Low KCa2 channel expression: The cell line or primary cells used may not express KCa2.2 or KCa2.3 channels at a sufficient level. | Verify the expression of KCa2.2 and KCa2.3 channels in your cells using techniques like qPCR or Western blotting. | |
| Precipitation of the compound in the assay medium | Low solubility in aqueous buffer: The final concentration of AP14145 in the aqueous assay medium might exceed its solubility limit, especially if the DMSO concentration from the stock solution is too high. | Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.1%) to maintain compound solubility. Prepare intermediate dilutions if necessary. |
| Off-target effects observed | High concentration: At higher concentrations, AP14145 may exhibit off-target effects on other ion channels. | Use the lowest effective concentration determined from your dose-response curve. Be aware of the known IC50 values for off-target channels (see table below). |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Selectivity of AP14145
| Target | IC50 | Assay Type | Cell Line/System | Reference |
| KCa2.2 (SK2) | 1.1 µM | Whole-cell patch clamp | HEK293 | [1] |
| KCa2.3 (SK3) | 1.1 µM | Whole-cell patch clamp | HEK293 | [1] |
| hERG (KV11.1) | 71.8 µM | Patch clamp | - | [1][5] |
| Kir3.1/Kir3.4 (IKACh) | 9.3 µM | Patch clamp | - | [1] |
| KCa1.1 (BK) | ~50% inhibition at 10 µM | Patch clamp | - | [1] |
| KCa2.1 (SK1) | ~90% inhibition at 10 µM | Patch clamp | - | [1] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for KCa2 Current Inhibition
This protocol provides a general framework for assessing the inhibitory effect of AP14145 on KCa2 currents in a heterologous expression system (e.g., HEK293 cells transfected with KCa2.2 or KCa2.3).
1. Cell Preparation:
- Culture HEK293 cells expressing the desired KCa2 channel subtype.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 400 nM) (pH adjusted to 7.2 with KOH).
- AP14145 Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C.
- Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the cells with the external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Elicit KCa2 currents using a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms).
4. Data Acquisition and Analysis:
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the external solution containing different concentrations of AP14145.
- Record the steady-state current inhibition at each concentration.
- To calculate the percentage of inhibition, use the formula: ((I_baseline - I_AP14145) / I_baseline) * 100, where I_baseline is the current before drug application and I_AP14145 is the current in the presence of the drug.
- Plot the percentage of inhibition against the logarithm of the AP14145 concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of AP14145.
Caption: Workflow for optimizing AP14145 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
Technical Support Center: AP14145 Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP14145 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3][4] Its primary mechanism of action is to inhibit KCa2.2 (SK2) and KCa2.3 (SK3) channels by decreasing the calcium sensitivity of the channel. This inhibition leads to a prolongation of the atrial effective refractory period (AERP), which is beneficial in models of atrial fibrillation.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol up to 100 mM.[1][3] For long-term storage, it is recommended to store the compound at -20°C.[1][3]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A commonly used vehicle for intravenous (IV) administration in rodents is a solution of 50% PEG 400 and 50% sterile saline.[1] It is crucial to ensure the final solution is sterile-filtered before use.[1]
Q4: Does this compound have significant central nervous system (CNS) side effects?
Studies have shown that this compound does not appear to trigger acute CNS effects in mice at doses effective for cardiac modulation, unlike some other KCa2 channel inhibitors.[2] However, as KCa2 channels are expressed in the CNS, monitoring for neurological side effects is always a prudent measure.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation. | - Incorrect solvent or vehicle used.- The concentration of the compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility. | - Ensure the use of a recommended vehicle such as 50% PEG 400 in sterile saline for in vivo studies.[1]- Prepare the formulation fresh before each experiment.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent or lack of expected biological effect in vivo. | - Improper formulation or incomplete dissolution of the compound.- Incorrect dosage or administration route.- Degradation of the compound due to improper storage or handling. | - Verify the formulation preparation procedure and ensure complete dissolution of this compound.- Confirm the calculated dosage and the accuracy of the administration technique (e.g., proper IV injection).- Ensure the compound has been stored correctly at -20°C and protected from light. |
| Observation of unexpected adverse effects. | - Off-target effects at higher concentrations.- The administration rate is too rapid, leading to acute toxicity.- Contamination of the formulation. | - Consider performing a dose-response study to determine the optimal therapeutic window with minimal side effects.- Administer the compound as a slower bolus injection or a constant rate infusion.[1]- Ensure aseptic techniques are used during formulation preparation and that all components are sterile. |
| Difficulty in translating in vitro results to in vivo outcomes. | - Differences in drug metabolism and pharmacokinetics between in vitro and in vivo systems.- The presence of plasma protein binding in vivo, reducing the free concentration of the drug. | - Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time.- Correlate the in vivo efficacy with the measured unbound drug concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of AP14145
| Parameter | Value | Channel/Assay | Reference |
| IC50 | 1.1 µM | KCa2.2 (SK2) and KCa2.3 (SK3) | [2] |
| EC50 of Ca2+ on KCa2.3 (Control) | 0.36 µM | KCa2.3 | [2] |
| EC50 of Ca2+ on KCa2.3 (with 10 µM AP14145) | 1.2 µM | KCa2.3 | [2] |
| IC50 on hERG (KV11.1) | 71.8 µM | hERG | [2] |
| IC50 on Kir3.1/Kir3.4 (IKACh) | 9.3 µM | Kir3.1/Kir3.4 | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145
| Species | Dose | Administration Route | Key Finding | Reference |
| Rat | 2.5 and 5 mg/kg | IV bolus | Increased atrial effective refractory period (AERP). | [2] |
| Pig | 5 mg/kg | IV bolus | Cmax of 8355 nmol/L, t½ of 24.3 minutes. | [4] |
| Guinea Pig | 13.3 mg/kg (infused) | IV infusion | Increased AERP without prolonging the QTc interval. | [3][5] |
Experimental Protocols
In Vivo Administration of this compound in Rats
This protocol is adapted from Simó-Vicens et al., 2017.[1]
-
Formulation Preparation:
-
Dissolve this compound in a vehicle consisting of 50% polyethylene glycol (PEG) 400 and 50% sterile saline to achieve the desired concentration (e.g., 5 mg/mL).[1]
-
Ensure the solution is clear and free of particulates.
-
Sterile filter the final solution using a 0.22 µm filter before administration.[1]
-
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.[2]
-
-
Administration:
-
Monitoring:
-
Continuously monitor relevant physiological parameters, such as the electrocardiogram (ECG), to measure the atrial effective refractory period (AERP).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo AP14145 studies.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP14145 Hydrochloride in Electrophysiology
This guide provides troubleshooting advice and frequently asked questions for researchers using AP14145 hydrochloride in electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically subtypes KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] It functions by decreasing the channel's sensitivity to intracellular calcium (Ca2+), rather than by direct pore blockage.[4][5] This inhibitory action is highly dependent on the presence of two specific amino acids within the channel's inner pore: S508 and A533.[1][4][5]
Q2: What are the recommended working concentrations for in vitro electrophysiology experiments? A2: The effective concentration range for AP14145 is typically between 10 nM and 30 µM.[1] The half-maximal inhibitory concentration (IC50) for both KCa2.2 and KCa2.3 channels is approximately 1.1 µM.[1][4][5] A concentration of 10 µM has been shown to significantly increase the Ca2+ EC50, effectively inhibiting channel activity.[1][4][5]
Q3: Is AP14145 selective for specific KCa2 channel subtypes? A3: AP14145 is equipotent for hKCa2.2 and hKCa2.3 channels.[4][5] At a concentration of 10 µM, it also inhibits 90% of the hKCa2.1 current and 50% of the hKCa1.1 current, but it has no effect on hKCa3.1 channels.[1]
Q4: How should I prepare and store stock solutions of this compound? A4: this compound is soluble in DMSO and ethanol up to 100 mM.[3] For long-term storage, the solid compound should be kept at -20°C.[3] It is recommended to prepare high-concentration stock solutions in DMSO, which can then be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your external or internal recording solution immediately before use.
Q5: What are the known off-target effects of AP14145? A5: While relatively selective, AP14145 can affect other cardiac ion channels at higher concentrations. It inhibits hERG (KV11.1) with an IC50 of 71.8 µM and Kir3.1/Kir3.4 (IKACh) with an IC50 of 9.3 µM.[1] It does not produce significant effects on KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, NaV1.5, or CaV1.2 at concentrations up to 30 µM (or 15 µM for NaV1.5).[1] Researchers should be mindful of these potential off-target effects when using concentrations approaching 10 µM or higher.
Troubleshooting Guide
Problem: I am not observing any effect, or the inhibition is much weaker than expected.
-
Possible Cause 1: Suboptimal Intracellular Calcium Concentration.
-
Explanation: The inhibitory effect of AP14145 is dependent on its ability to reduce the channel's sensitivity to Ca2+. If the intracellular Ca2+ concentration in your patch pipette is too high, it may overcome the modulatory effect. The IC50 of 1.1 µM was determined with an intracellular free Ca2+ concentration of 400 nM.[4]
-
Solution: Ensure your internal solution is buffered to a known Ca2+ concentration appropriate for activating KCa2 channels (e.g., 300-500 nM). Verify the calculations for your calcium buffer (e.g., EGTA).
-
-
Possible Cause 2: Compound Degradation or Precipitation.
-
Explanation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Additionally, diluting a DMSO stock into an aqueous buffer can sometimes cause precipitation if not mixed thoroughly.
-
Solution: Prepare fresh dilutions from a properly stored aliquot for each experiment. Visually inspect the final solution for any signs of precipitation. When diluting, vortex or triturate thoroughly.
-
-
Possible Cause 3: Low or Absent Expression of Target Channels.
-
Explanation: The cell system you are using (e.g., native cells, expression system) may not have sufficient levels of KCa2.2 or KCa2.3 channels.
-
Solution: Verify the expression of KCa2.2 and/or KCa2.3 in your model system using techniques like qPCR or Western blotting. As a positive control, test the effect of a known KCa2 channel activator, such as NS309, to confirm functional channel expression. AP14145 has been shown to reverse NS309-mediated activation.[4]
-
Problem: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Recording Conditions.
-
Explanation: Small variations in temperature, pH, or ion concentrations in recording solutions can significantly impact ion channel function and drug potency.
-
Solution: Strictly control all experimental parameters. Use freshly prepared solutions, monitor the temperature of the recording chamber, and ensure consistent timing for drug application and washout periods.
-
-
Possible Cause 2: "Rundown" of KCa2 Channels.
-
Explanation: In whole-cell patch-clamp configuration, the intracellular environment is replaced by the pipette solution, which can lead to a gradual loss of channel activity over time (rundown).
-
Solution: Monitor channel activity with a stable baseline recording before applying AP14145. If rundown is significant, consider using the perforated patch technique to preserve the endogenous intracellular environment. Perform experiments within a consistent timeframe after establishing the whole-cell configuration.
-
Problem: I am observing unexpected electrophysiological effects.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Explanation: If you are using concentrations significantly higher than the IC50 (e.g., >10 µM), you may be observing inhibition of other channels, such as IKACh or hERG.[1]
-
Solution: Perform a dose-response curve to ensure you are using the lowest effective concentration. If you suspect off-target effects, use more specific blockers for those channels in control experiments to isolate the contribution of KCa2 channels.
-
Quantitative Data Summary
Table 1: Potency and Selectivity of AP14145 on Various Ion Channels
| Ion Channel Target | IC50 Value (µM) | Notes |
|---|---|---|
| hKCa2.2 (SK2) | 1.1 | Primary Target.[1][4][5] |
| hKCa2.3 (SK3) | 1.1 | Primary Target.[1][4][5] |
| hKCa2.1 (SK1) | - | 90% inhibition at 10 µM.[1] |
| hKCa1.1 (BK) | - | 50% inhibition at 10 µM.[1] |
| hKCa3.1 (IK) | - | No effect.[1] |
| Kir3.1/Kir3.4 (IKACh) | 9.3 | Off-target.[1] |
| hERG (KV11.1) | 71.8 | Off-target.[1] |
Table 2: Effect of AP14145 on KCa2.3 Calcium Sensitivity
| Condition | Ca2+ EC50 (µM) | Fold Change |
|---|---|---|
| Control | 0.36 | - |
| + 10 µM AP14145 | 1.2 | ~3.3x increase.[1][4][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCa2 Currents
-
Cell Preparation: Culture cells expressing KCa2.2 or KCa2.3 channels on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 1 MgCl2, and CaCl2 to achieve desired free [Ca2+] (e.g., 400 nM). (pH 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2.5–3.5 MΩ when filled with the internal solution.[4]
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit KCa2 currents using a voltage ramp protocol (e.g., 200 ms ramp from -80 mV to +80 mV) applied every 2-5 seconds.[4]
-
Record a stable baseline current for 3-5 minutes.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the inhibited current until a steady-state effect is reached.
-
Perform a washout with the control external solution to observe reversibility.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
AP14145 hydrochloride purity and quality control
Welcome to the technical support center for AP14145 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on purity, quality control, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A: For long-term stability, this compound should be stored at -20°C in a sealed container, protected from moisture.[1][2] If stored in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to six months, or at -20°C for one month.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What is the typical purity of commercially available this compound?
A: Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] For batch-specific purity data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in DMSO and ethanol up to 100 mM.[1]
Q4: I'm observing inconsistent results in my experiments. What could be the cause?
A: Inconsistent results can stem from several factors, including compound degradation, improper storage, or experimental artifacts. Ensure that stock solutions are fresh and have been stored correctly. It is also advisable to regularly check the purity of the compound, especially for long-term studies. The stability of similar benzimidazole derivatives in DMSO has been shown to be reliable for up to 96 hours.[3][4]
Q5: Are there any known off-target effects of AP14145?
A: Yes, while AP14145 is a potent modulator of KCa2.2 and KCa2.3 channels, it has been shown to inhibit the hERG (KV11.1) channel with an IC50 of 71.8 μM.[2] Researchers should consider this potential off-target effect, especially when working with concentrations approaching this value.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Issue 1: Precipitation of the compound in my aqueous experimental buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous buffer, but I see a precipitate. Why is this happening and how can I fix it?
-
Answer: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution. To avoid this, ensure the final concentration of DMSO in your aqueous buffer is kept low, ideally below 0.5%. You can also try to vortex the solution while adding the stock solution to aid in its dispersion. If precipitation persists, consider using a different solvent system or a solubilizing agent, if compatible with your experimental setup.
Issue 2: Loss of compound activity over time in my cell culture experiment.
-
Question: The inhibitory effect of AP14145 seems to decrease over the course of my multi-day cell culture experiment. What could be the reason?
-
Answer: Small molecule inhibitors can degrade or be metabolized by cells over time. To maintain a consistent effective concentration, it is recommended to replenish the compound by performing partial or full media changes with fresh this compound at regular intervals.
Issue 3: My vehicle control (DMSO) is showing a biological effect.
-
Question: I'm observing an unexpected effect in my cells treated with the DMSO vehicle control. How should I address this?
-
Answer: High concentrations of DMSO can be toxic to cells or induce off-target effects. It is crucial to keep the final concentration of DMSO in your culture media as low as possible, typically below 0.1%. Ensure that all experimental conditions, including the untreated control, contain the same final concentration of the vehicle to account for any solvent effects.
Quality Control and Experimental Protocols
Consistent and reliable experimental outcomes depend on the quality and purity of the reagents. Below are representative protocols for the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It is based on methods used for similar benzimidazole derivatives and should be optimized for your specific instrumentation and compound batch.[3][5][6][7]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Gradient | Start with 20% Acetonitrile, ramp to 80% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase at a concentration of 1 mg/mL |
Expected Outcome: A major peak corresponding to this compound should be observed with a purity of ≥98%. The appearance of significant additional peaks may indicate the presence of impurities or degradation products.
Identity Confirmation by Mass Spectrometry (MS)
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or similar |
| Scan Range | 100-1000 m/z |
| Sample Prep | Dilute sample in an appropriate solvent (e.g., methanol) |
Expected Outcome: The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of AP14145 (Molecular Formula: C18H17F3N4O, Exact Mass: 362.14). The protonated molecule [M+H]+ would be expected at approximately 363.15 m/z.
Signaling Pathway and Mechanism of Action
This compound is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically KCa2.2 and KCa2.3.[2] It does not directly block the pore of the channel but rather binds to a different site, reducing the channel's sensitivity to intracellular calcium. This leads to a decrease in potassium efflux, which in cardiac myocytes, prolongs the atrial effective refractory period. This mechanism is of interest in the context of atrial fibrillation, as it can help to terminate and prevent arrhythmic episodes.[8][9][10]
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Compound Stability
The following workflow provides a structured approach to evaluating the stability of this compound in your experimental conditions.
Caption: Experimental workflow for stability testing.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of KCa2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. discovery.researcher.life [discovery.researcher.life]
troubleshooting AP14145 hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AP14145 hydrochloride. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) with an IC50 of 1.1 μM.[1][2][3][4] It functions by decreasing the calcium sensitivity of these channels, which play a crucial role in regulating neuronal excitability and cardiac action potentials.[2] This inhibition leads to a prolongation of the atrial effective refractory period (AERP), making it a compound of interest for cardiovascular research, particularly in the context of atrial fibrillation.[1][3][5]
Q2: What are the basic physicochemical properties of this compound?
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₃N₄O·HCl | [1] |
| Molecular Weight | 398.81 g/mol | [1][5] |
| Appearance | Solid | |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 2387505-59-9 | [1] |
Q3: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a maximum concentration of 100 mM reported for both.[1][5] Information regarding its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited, suggesting it is poorly soluble in aqueous media. This is a critical consideration for experimental design.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 39.88 | [5] |
| Ethanol | 100 | 39.88 | [5] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble (exact value not specified) |
Troubleshooting Guide: Solubility Issues
Issues with the solubility of this compound are most commonly encountered when preparing aqueous working solutions from a concentrated organic stock.
Problem: A precipitate forms when I dilute my this compound stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause A: Exceeding Aqueous Solubility. this compound, like many small molecules, has low solubility in aqueous solutions. Directly diluting a high-concentration stock into a buffer can cause the compound to crash out of solution.
-
Solution:
-
Prepare a lower concentration stock solution: If your experimental design allows, consider preparing a more dilute stock solution in DMSO or ethanol.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer. This gradual decrease in solvent polarity can help maintain solubility.
-
Use a co-solvent system: For in vivo studies, a co-solvent system such as 50% PEG400 in saline has been successfully used.[2] For in vitro work, carefully consider the tolerance of your cell line to co-solvents.
-
-
-
Possible Cause B: pH of the Aqueous Buffer. The solubility of hydrochloride salts can be pH-dependent.
-
Solution:
-
Adjust the pH of your buffer: Experiment with slightly lowering the pH of your aqueous buffer to see if it improves solubility. However, ensure the final pH is compatible with your experimental system.
-
-
-
Possible Cause C: Temperature Effects. The temperature of your solutions can impact solubility.
-
Solution:
-
Gentle warming: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution may improve solubility. Avoid excessive heat, as it could degrade the compound.
-
-
Problem: My this compound solution is cloudy or hazy.
-
Possible Cause: Incomplete Dissolution or Contamination. The compound may not be fully dissolved in the initial stock solution, or there may be contaminants in the solvent.
-
Solution:
-
Ensure complete dissolution of the stock: After adding the solvent to the powdered compound, vortex and/or sonicate the solution to ensure it is completely dissolved before making further dilutions.
-
Use high-purity solvents: Always use anhydrous, high-purity DMSO or ethanol to prepare your stock solutions.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (398.81 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Example: For 1 mg of this compound, add 250.7 µL of DMSO.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays (Example: 10 µM)
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. For example, dilute the 10 mM stock 1:100 in the aqueous solution to get a 100 µM intermediate solution. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing.
-
Prepare Final Working Solution: Further dilute the intermediate solution to the final desired concentration. For a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in your pre-warmed (37°C) cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Protocol 3: Formulation for In Vivo Studies (5 mg/mL)
-
Prepare the Vehicle: Prepare a vehicle solution consisting of 50% Polyethylene glycol 400 (PEG400) and 50% sterile saline.
-
Dissolve this compound: Dissolve this compound in the vehicle to a final concentration of 5 mg/mL. This may require vortexing and sonication to achieve complete dissolution.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm syringe filter before administration.
Visualizations
KCa2 Channel Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
Technical Support Center: AP14145 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential CNS-related effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator of the small conductance calcium-activated potassium (KCa2) channels, specifically KCa2.2 and KCa2.3.[1][2][3] It functions by decreasing the calcium sensitivity of these channels, thereby inhibiting their activity.[1] The compound is under investigation for its potential therapeutic effects in atrial fibrillation.[2][4]
Q2: Have CNS-related effects of this compound been reported?
The available literature presents a mixed profile. A study in mice reported no apparent acute CNS effects at a dose of 10 mg·kg⁻¹.[1][2] However, another study observed moderate tremors in anesthetized pigs.[5] The presence of KCa2 channels in the central nervous system suggests that CNS effects are theoretically possible.[6]
Q3: What are the known potencies of this compound on various ion channels?
AP14145 is an equipotent inhibitor of KCa2.2 and KCa2.3 channels.[1][2] The table below summarizes the available data on its inhibitory concentrations.
| Ion Channel | IC50 Value | Species/Cell Line | Reference |
| hKCa2.2 (SK2) | 1.1 ± 0.3 µM | Heterologously expressed | [1] |
| hKCa2.3 (SK3) | 1.1 ± 0.3 µM | Heterologously expressed | [1] |
| hKCa1.1 | 50% inhibition at 10 µM | - | [3] |
| hKCa2.1 | 90% inhibition at 10 µM | - | [3] |
| hKCa3.1 | No effect at 10 µM | - | [3] |
| hERG (KV11.1) | 71.8 µM | - | [3] |
| Kir3.1/Kir3.4 (IKACh) | 9.3 µM | - | [3] |
Q4: How does this compound affect the calcium sensitivity of KCa2.3 channels?
In the presence of 10 µM AP14145, the EC50 of Ca²⁺ on KCa2.3 channels was observed to increase from 0.36 ± 0.02 µM to 1.2 ± 0.1 µM.[1][2]
Troubleshooting Guide: Minimizing CNS-Related Effects
This guide provides a structured approach to troubleshooting and potentially mitigating CNS-related effects observed during preclinical studies with this compound.
Issue: Observation of tremors, ataxia, or other unexpected behavioral changes in animal models.
1. Dose-Response Characterization:
-
Rationale: The observed CNS effects may be dose-dependent. A systematic dose-response study is crucial to identify the therapeutic window and a potential maximum tolerated dose that avoids CNS side effects.
-
Experimental Protocol:
-
Administer a range of this compound doses to different groups of animals.
-
Include a vehicle control group.
-
Monitor for the onset, duration, and severity of any CNS-related symptoms using a standardized scoring system.
-
Concurrently, assess the desired therapeutic effect (e.g., changes in cardiac electrophysiology) to determine the dose-efficacy relationship.
-
2. Assessment of Blood-Brain Barrier Penetration:
-
Rationale: Understanding the extent to which this compound crosses the blood-brain barrier (BBB) is critical. High BBB penetration could explain observed CNS effects.
-
Experimental Protocol:
-
Following administration of this compound, collect paired blood and brain tissue samples at various time points.
-
Quantify the concentration of AP14145 in both plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (Kp) to estimate BBB penetration.
-
3. Co-administration with a P-glycoprotein (P-gp) Inducer:
-
Rationale: If AP14145 is a substrate of the P-gp efflux transporter at the BBB, inducing P-gp activity could potentially reduce its brain concentration.
-
Experimental Protocol:
-
Pre-treat animals with a known P-gp inducer (e.g., rifampicin) for a sufficient duration to achieve maximal induction.
-
Administer this compound and repeat the assessment of CNS-related effects and brain-to-plasma concentration ratio.
-
Include appropriate control groups (vehicle, AP14145 alone, P-gp inducer alone).
-
4. Formulation Strategies to Limit CNS Exposure:
-
Rationale: Modifying the formulation of this compound could potentially alter its pharmacokinetic profile and reduce CNS penetration.
-
Experimental Approach (Hypothetical):
-
Investigate conjugation to a hydrophilic polymer (e.g., PEGylation) to increase the molecule's size and polarity, thereby hindering passive diffusion across the BBB.
-
Explore encapsulation in nanoparticles that are not designed to cross the BBB.
-
Visualizations
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 5. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]
impact of AP14145 hydrochloride on ventricular refractory period
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AP14145 hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the electrophysiological effects of this compound, with a specific focus on its impact on the ventricular refractory period.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1] It functions by decreasing the calcium sensitivity of these channels, which in turn reduces the outward potassium current during the repolarization phase of the cardiac action potential.[2] This inhibitory effect is dependent on the presence of two specific amino acids, S508 and A533, within the inner pore of the channel.[2]
Q2: What is the principal electrophysiological effect of this compound on the heart?
The primary effect of this compound is the prolongation of the atrial effective refractory period (AERP).[2][3][4] This atrial-selective action makes it a compound of interest for the study and potential treatment of atrial fibrillation.[3][5]
Q3: Does this compound affect the ventricular refractory period?
This compound has been shown to have minimal to no effect on the ventricular refractory period.[4][5][6] Studies in various animal models, including pigs and guinea pigs, have demonstrated that AP14145 selectively prolongs the atrial refractory period without significantly altering ventricular repolarization, as indicated by a lack of change in the QT interval and the ventricular effective refractory period (VERP).[5][7][8]
Q4: What is the IC50 of this compound for KCa2.2 and KCa2.3 channels?
This compound is an equipotent inhibitor of both hKCa2.2 and hKCa2.3 channels, with a reported IC50 of 1.1 ± 0.3 μM.[2]
Q5: Are there any known off-target effects of this compound on other cardiac ion channels?
At concentrations effective for KCa2 channel modulation, this compound shows selectivity over other key cardiac ion channels. For instance, the IC50 for the hERG (KV11.1) channel is significantly higher, at 71.8 μM. It also has an IC50 of 9.3 μM for Kir3.1/Kir3.4 (IKACh) and does not produce significant effects on KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, or NaV1.5 at concentrations up to 30 μM or 15 μM, respectively.[1]
Data Presentation
Electrophysiological Effects of this compound
| Parameter | Species | Model | Dosage | Effect | Reference |
| Atrial Effective Refractory Period (AERP) | Rat | In vivo | 2.5 mg/kg (bolus) | Significant increase | [2] |
| Rat | In vivo | 5 mg/kg (bolus) | Significant increase (from 31 ± 2 ms to 58 ± 8 ms) | [2] | |
| Rat | Isolated Perfused Heart | 10 μM | Increase | [2] | |
| Pig | In vivo | 5 mg/kg (cumulative) | Prolonged | [5] | |
| Pig | In vivo | 13 mg/kg (cumulative) | Prolonged | [5] | |
| Pig | In vivo | 21 mg/kg (cumulative) | Prolonged | [5] | |
| Guinea Pig | Isolated Perfused Heart | 10 μM | Significant increase (from 61 ± 5 ms to 77 ± 2 ms) | ||
| Guinea Pig | Isolated Perfused Heart | 30 μM | Further increase to 93 ± 2 ms | ||
| Ventricular Effective Refractory Period (VERP) | Pig | In vivo | 5 mg/kg (cumulative) | No significant change from baseline | [5] |
| Pig | In vivo | 13 mg/kg (cumulative) | No significant change from baseline | [5] | |
| Pig | In vivo | 21 mg/kg (cumulative) | No significant change from baseline | [5] | |
| QT Interval | Guinea Pig | Isolated Perfused Heart | Up to 30 μM | No effect on QTcB | |
| Pig | In vivo | Not specified | No alteration in QT-paced at baseline | [7] |
In Vitro Inhibitory Activity of this compound
| Channel | IC50 | Reference |
| hKCa2.2 (SK2) | 1.1 ± 0.3 μM | [2] |
| hKCa2.3 (SK3) | 1.1 ± 0.3 μM | [2] |
| hERG (KV11.1) | 71.8 μM | [1] |
| Kir3.1/Kir3.4 (IKACh) | 9.3 μM | [1] |
Experimental Protocols
In Vivo Measurement of Atrial and Ventricular Refractory Periods in Anesthetized Rats
Objective: To determine the effect of this compound on AERP and VERP in a living rat model.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., pentobarbital)
-
Octapolar catheter
-
ECG recording system
-
Programmable electrical stimulator
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthetize the rat and ensure a stable level of anesthesia throughout the experiment.
-
Insert the octapolar catheter into the right jugular vein and advance it into the right atrium and ventricle under ECG guidance.
-
Record a baseline ECG.
-
AERP Measurement: Deliver a train of 8 stimuli (S1) at a fixed cycle length to the atrium, followed by a premature stimulus (S2). The S1-S2 interval is progressively shortened until the S2 stimulus fails to elicit an atrial depolarization. The AERP is the longest S1-S2 interval that fails to capture the atrium.
-
VERP Measurement: A similar S1-S2 protocol is performed with the stimulating electrodes in the right ventricle to determine the VERP.
-
Administer a bolus injection of this compound (e.g., 2.5 mg/kg or 5 mg/kg) or vehicle via a cannulated vein.
-
Repeat the AERP and VERP measurements at specified time points post-injection (e.g., 1, 5, 10 minutes) to assess the drug's effect and duration of action.
-
Continuously monitor the ECG for any changes in heart rate or rhythm.
Ex Vivo Measurement of AERP in Langendorff-Perfused Rat Hearts
Objective: To assess the direct cardiac effects of this compound on the AERP in an isolated heart preparation.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
Stimulating and recording electrodes
-
This compound
-
Other relevant pharmacological agents (e.g., paxilline to block KCa1.1 channels)
Procedure:
-
Isolate the rat heart and mount it on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Place stimulating electrodes on the atrium and recording electrodes to monitor cardiac electrical activity.
-
Allow the heart to stabilize and record a baseline AERP using the S1-S2 pacing protocol as described for the in vivo model.
-
If desired, perfuse the heart with other channel blockers (e.g., 1-3 μM paxilline) to isolate the effects on KCa2 channels.
-
Introduce this compound (e.g., 10 μM) into the perfusate.
-
After a sufficient equilibration period, repeat the AERP measurements to determine the effect of the compound.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. ahajournals.org [ahajournals.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KCa2 Channels Decreased the Risk of Ventricular Arrhythmia in the Guinea Pig Heart During Induced Hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining AP14145 Hydrochloride Dosage for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of AP14145 hydrochloride for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3] It specifically targets KCa2.2 (SK2) and KCa2.3 (SK3) channels with an IC50 of approximately 1.1 μM.[1][3] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), which contributes to its antiarrhythmic effects, particularly in the context of atrial fibrillation.[1][2]
Q2: What is a recommended starting dose for this compound in a new animal model?
A2: A precise starting dose depends on the specific animal model and experimental goals. However, based on published preclinical studies, a range of doses has been explored. For instance, in rats, intravenous bolus injections of 2.5 and 5 mg/kg have been shown to significantly increase the AERP.[1][3][4] In guinea pigs, a constant infusion of 13.3 mg/kg over 20 minutes was used.[5][6] For mice, a dose of 10 mg/kg was used to assess central nervous system effects.[4][7] When starting with a new model, it is advisable to begin with a lower dose and perform a dose-escalation study to determine the optimal concentration that achieves the desired pharmacological effect without inducing toxicity.
Q3: How can I convert a known effective dose from one animal species to another?
A3: Allometric scaling is a common method used to estimate equivalent doses between different animal species based on body surface area.[1][2][8][9] This method is generally more accurate than simple weight-based conversions because it accounts for differences in metabolic rates. The formula for converting a dose from Species A to Species B is:
Dose B (mg/kg) = Dose A (mg/kg) × (Body Weight A (kg) / Body Weight B (kg))^0.25
Alternatively, conversion factors based on body surface area can be utilized.
Q4: What are suitable vehicles for formulating this compound for in vivo administration?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. For in vivo studies, it has been formulated in a mixture of 50% saline and 50% PEG-400 for intravenous infusion in guinea pigs.[5] When selecting a vehicle, it is crucial to consider the route of administration, the desired concentration, and the potential for vehicle-induced toxicity. A pilot study to assess the tolerability of the chosen vehicle is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of AP14145 in solution | - Exceeded solubility limit- Incorrect solvent- Temperature fluctuations | - Prepare fresh solutions for each experiment.- Ensure the solvent is appropriate and the concentration is within the known solubility limits (e.g., up to 100 mM in DMSO or ethanol).- Store solutions at the recommended temperature and bring to room temperature before use. |
| Lack of expected pharmacological effect | - Inadequate dose- Poor bioavailability (if not administered intravenously)- Compound degradation | - Conduct a dose-response study to identify the optimal dose.- If using a non-IV route, consider formulation strategies to improve absorption.- Verify the stability of the compound in the chosen vehicle and storage conditions. |
| Adverse events or toxicity observed in animals | - Dose is too high (exceeding the Maximum Tolerated Dose)- Vehicle toxicity- Rapid injection rate (for IV administration) | - Perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that does not cause unacceptable toxicity.[10][11][12][13]- Include a vehicle-only control group to assess for any vehicle-related effects.- For intravenous injections, administer the solution slowly to avoid acute adverse reactions.[14][15] |
| Inconsistent results between animals | - Variability in drug administration- Differences in animal health or genetics- Improper animal handling or stress | - Ensure consistent and accurate administration techniques for all animals.- Use animals from a reputable supplier and ensure they are healthy and acclimated to the experimental conditions.- Minimize stress during handling and procedures. |
Quantitative Data Summary
The following table summarizes doses of this compound used in various animal studies.
| Animal Model | Dose | Route of Administration | Vehicle | Observed Effect | Reference |
| Rat | 2.5 and 5 mg/kg | Intravenous (bolus) | Not specified | Increased Atrial Effective Refractory Period (AERP) | [1][3][4] |
| Guinea Pig | 13.3 mg/kg | Intravenous (constant infusion over 20 min) | 50% Saline / 50% PEG-400 | Increased AERP without affecting QTcB interval | [5][6] |
| Mouse | 10 mg/kg | Not specified | Not specified | No apparent central nervous system effects | [4][7] |
| Pig | 5 mg/kg loading dose followed by 5 mg/kg infusion | Intravenous | Saline 0.9% and PEG400 (1:1) | Prevented atrial arrhythmogenic changes |
Experimental Protocols
Dose-Response Study Protocol (Example for Rats)
-
Animal Model: Male Sprague-Dawley rats (250-350g).
-
Groups:
-
Group 1: Vehicle control (e.g., 50% Saline / 50% PEG-400)
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 2.5 mg/kg)
-
Group 4: this compound (e.g., 5 mg/kg)
-
Group 5: this compound (e.g., 10 mg/kg)
-
-
Acclimation: Allow animals to acclimate for at least 7 days before the experiment.
-
Administration: Administer the assigned treatment via intravenous bolus injection into the tail vein.
-
Monitoring: Continuously monitor electrocardiogram (ECG) to measure the Atrial Effective Refractory Period (AERP) at baseline and at various time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes).
-
Data Analysis: Plot the change in AERP against the log of the dose to determine the dose-response relationship.
Maximum Tolerated Dose (MTD) Study Protocol (Example for Mice)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dose Escalation: Begin with a low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts of animals (e.g., 10, 20, 40, 80 mg/kg) administered via the intended experimental route.
-
Observation: Closely monitor animals for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a defined period (e.g., 72 hours) after dosing.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.
Visualizations
Caption: Workflow for refining this compound dosage in animal studies.
Caption: Mechanism of action of this compound on KCa2 channels.
References
- 1. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. Conversion between animals and human [targetmol.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 14. research.unc.edu [research.unc.edu]
- 15. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
Validation & Comparative
AP14145 hydrochloride vs NS8593 for KCa2 channel inhibition
An Objective Comparison of AP14145 Hydrochloride and NS8593 for KCa2 Channel Inhibition
Introduction
Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of cellular excitability and play a significant role in the repolarization phase of the cardiac action potential, particularly in the atria.[1] This atrial-selective expression has made KCa2 channels a promising therapeutic target for the treatment of atrial fibrillation (AF), as their inhibition can prolong the atrial effective refractory period (AERP) without significantly affecting ventricular function, thereby reducing the risk of proarrhythmic side effects.[2][3]
This guide provides a detailed comparison of two prominent KCa2 channel inhibitors: this compound and NS8593. Both compounds act as negative allosteric modulators but exhibit key differences in their pharmacological profiles, particularly concerning their off-target effects and central nervous system (CNS) side effects. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their KCa2 channel research.
Mechanism of Action
Both AP14145 and NS8593 inhibit KCa2 channels through a similar mechanism. They are not pore blockers but rather negative allosteric modulators that reduce the channel's sensitivity to intracellular calcium (Ca²⁺).[1][4][5]
-
AP14145 : This compound inhibits KCa2.2 and KCa2.3 channels by decreasing their calcium sensitivity.[1][6] In the presence of 10 μM AP14145, the Ca²⁺ concentration required for half-maximal activation (EC₅₀) of KCa2.3 channels increases from 0.36 μM to 1.2 μM.[1][6] The inhibitory effect is strongly dependent on two amino acid residues, S508 and A533, located in the inner pore of the channel.[1][6][7]
-
NS8593 : Similarly, NS8593 acts as a negative gating modulator, shifting the Ca²⁺ activation curve to the right.[8] Its inhibitory effect is pronounced at low intracellular Ca²⁺ concentrations and diminishes at higher concentrations.[5][8] Like AP14145, its binding is also dependent on the S508 and A533 residues.[1]
Figure 1. Signaling pathway of KCa2 channel inhibition by negative allosteric modulators.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and NS8593 based on published experimental data.
| Parameter | This compound | NS8593 |
| KCa2.2 (SK2) IC₅₀ | 1.1 ± 0.3 µM[1][6][7] | 0.60 µM (at 0.5 µM Ca²⁺)[8] |
| KCa2.3 (SK3) IC₅₀ | 1.1 ± 0.3 µM[1][6][7] | 0.73 µM (at 0.5 µM Ca²⁺)[8] |
| Effect on Ca²⁺ Sensitivity | Increases EC₅₀ for KCa2.3 from 0.36 to 1.2 µM[1][7] | Decreases Ca²⁺ sensitivity by shifting the activation curve to the right[8] |
| In Vivo AERP Prolongation | Significantly increases atrial refractoriness in rats[1] | Increases AERP in rats, comparable to AP14145 at the same dose[1] |
| CNS Effects | No apparent CNS effects in mice at 10 mg/kg[1][6] | Severe convulsions in mice at 10 mg/kg, preventing beam walk test[1] |
| Key Off-Target Effects | hERG IC₅₀: 71.8 µM[7]Kᵢᵣ3.1/Kᵢᵣ3.4 IC₅₀: 9.3 µM[7] | TRPM7 IC₅₀: 1.6 µM[8][9]Atrial-selective Na⁺ channel inhibition[10] |
Experimental Protocols
The primary method for characterizing and comparing KCa2 channel inhibitors is patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is adapted from studies investigating KCa2 inhibitors on heterologously expressed channels (e.g., in HEK293 cells).[11][12]
-
Cell Culture and Transfection :
-
HEK293 cells are cultured in standard media (e.g., DMEM with 10% FBS).
-
Cells are transiently transfected with plasmids encoding the human KCa2 channel subtype of interest (e.g., hKCa2.2 or hKCa2.3). A co-transfection with a fluorescent marker like GFP can be used to identify successfully transfected cells.
-
Cells are plated on glass coverslips 24-48 hours post-transfection for recording.
-
-
Electrophysiological Recording :
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Extracellular Solution (in mM) : 154 KCl, 3 MgCl₂, 0.1 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4.[11][12]
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Intracellular Solution (in mM) : Contains a buffered Ca²⁺ concentration to activate the channels, e.g., 8.106 CaCl₂ to yield a free Ca²⁺ concentration of 400 nM, along with appropriate K⁺ salts and buffers.[11]
-
The whole-cell configuration is established. Currents are recorded using a patch-clamp amplifier.
-
A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to generate a current-voltage (I-V) relationship, characteristic of the inwardly rectifying KCa2 channels.
-
-
Drug Application and Data Analysis :
-
A stable baseline current is recorded.
-
AP14145 or NS8593 is applied to the bath at increasing concentrations to determine the concentration-response relationship.
-
The current inhibition at a specific voltage (e.g., -80 mV) is measured for each concentration.
-
The resulting data are fitted with the Hill equation to calculate the IC₅₀ value.
-
Figure 2. General experimental workflow for comparing KCa2 channel inhibitors.
Summary and Conclusion
Both AP14145 and NS8593 are potent negative allosteric modulators of KCa2.2 and KCa2.3 channels, acting through a similar molecular mechanism to prolong the atrial refractory period.
-
Efficacy : Both compounds demonstrate similar potency in inhibiting KCa2 channels and prolonging AERP in preclinical models.[1]
-
Safety and Selectivity : The most significant difference lies in their safety and selectivity profiles. NS8593 induces severe CNS-related side effects (convulsions) in mice at doses where AP14145 does not.[1] This suggests a narrower therapeutic window for NS8593. Furthermore, NS8593 is a potent inhibitor of the TRPM7 channel, an off-target effect that may contribute to its toxicity and confound experimental results.[8][9] AP14145 appears to have a more favorable selectivity profile, with significantly lower potency against other cardiac ion channels like hERG.[7]
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
- 5. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Small-Conductance, Ca2+-Activated K+ Current by Ondansetron [frontiersin.org]
- 12. Inhibition of Small-Conductance, Ca2+-Activated K+ Current by Ondansetron - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AP14145 Hydrochloride and Dofetilide on Atrial Effective Refractory Period (AERP)
In the landscape of antiarrhythmic drug development, targeting specific ion channels to modulate cardiac electrophysiology remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of two such agents, AP14145 hydrochloride and dofetilide, with a focus on their effects on the Atrial Effective Refractory Period (AERP), a critical parameter in the management of atrial fibrillation.
Mechanism of Action: Distinct Molecular Targets
This compound is a potent negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of 1.1 μM.[1][2][3] By inhibiting these channels, this compound prolongs the AERP.[1][2] This mechanism is considered a promising atrial-selective target for treating atrial fibrillation.[4][5]
Dofetilide , a class III antiarrhythmic agent, exerts its effect by selectively blocking the rapid component of the delayed rectifier outward potassium current (IKr).[6][7][8][9] This blockade leads to a prolongation of the cardiac action potential and, consequently, an increase in the effective refractory period of atrial tissue.[6][7][8]
Head-to-Head Comparison of AERP Prolongation
A study directly comparing AP14145 and dofetilide in guinea pig hearts demonstrated distinct profiles in their ability to prolong AERP. The data reveals that while both compounds increase AERP, their potency and atrial selectivity differ significantly.[10][11][12]
| Compound | Concentration | Model | AERP (ms) | Change from Baseline/Control (ms) | Citation |
| AP14145 | 1 µM | Ex vivo (Langendorff) | - | - | [10] |
| 10 µM | Ex vivo (Langendorff) | - | - | [10] | |
| 30 µM | Ex vivo (Langendorff) | 93 ± 2 | +29 | [10] | |
| 13.3 mg/kg (infused over 20 min) | In vivo | 113 ± 6 | +38 | [11] | |
| Dofetilide | 3 nM | Ex vivo (Langendorff) | - | - | [10] |
| 10 nM | Ex vivo (Langendorff) | - | - | [10] | |
| 30 nM | Ex vivo (Langendorff) | 80 ± 4 | +16 | [10] | |
| 0.01 mg/kg (infused over 20 min) | In vivo | No significant effect | - | [11][12] | |
| Control (TMC) | - | Ex vivo (Langendorff) | 64 ± 6 | - | [10] |
| Control (TMC) | - | In vivo | 75 ± 3 | - | [11] |
Table showing the comparative effects of this compound and dofetilide on AERP in ex vivo and in vivo guinea pig models.
Notably, in the in vivo guinea pig model, AP14145 infusion led to a significant increase in AERP, whereas dofetilide showed no significant effect at the tested dose.[11][12] Furthermore, AP14145 demonstrated functional atrial selectivity by increasing AERP without prolonging the QTc interval, a marker for ventricular repolarization. In contrast, dofetilide prolonged the QTc interval.[10][11][12]
Experimental Protocols
The following methodologies were employed in the comparative study to assess the effects of AP14145 and dofetilide on AERP.
Ex Vivo Langendorff Perfused Guinea Pig Heart Model
-
Animal Preparation: Guinea pigs were anesthetized, and their hearts were excised and cannulated via the aorta for retrograde perfusion on a Langendorff apparatus.[10]
-
Perfusion: The hearts were perfused with a Krebs-Henseleit solution.
-
Electrophysiological Measurements: A bipolar platinum electrode was placed on the right atrial appendage for stimulation. The AERP was determined by delivering a train of stimuli followed by a premature extrastimulus. The AERP was defined as the longest coupling interval that failed to elicit a propagated response.
-
Drug Administration: AP14145 (1, 10, and 30 µM) and dofetilide (3, 10, and 30 nM) were added to the perfusion solution.[10]
In Vivo Guinea Pig Model
-
Animal Preparation: Anesthetized and ventilated guinea pigs were used. Needle electrodes were placed for ECG recording, and an intra-atrial catheter was inserted for recording atrial electrograms and for pacing.[10][11]
-
AERP Measurement: AERP was measured by programmed electrical stimulation through the intra-atrial catheter.
-
Drug Administration: Animals were randomized to receive a 20-minute intravenous infusion of AP14145 (13.3 mg/kg), dofetilide (0.01 mg/kg), or vehicle.[10][11] AERP was measured at baseline and throughout the infusion and post-infusion periods.[10]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of AP14145 and dofetilide are visually represented below, along with the experimental workflow for AERP determination.
Caption: Signaling pathways for this compound and dofetilide.
Caption: Experimental workflow for AERP measurement.
Conclusion
This compound and dofetilide prolong the atrial effective refractory period through distinct molecular mechanisms. Experimental evidence from a comparative study in guinea pigs suggests that this compound offers a more potent and atrially selective AERP prolongation compared to dofetilide, particularly in an in vivo setting. This atrial selectivity, evidenced by the lack of QTc prolongation, positions KCa2 channel modulation as a potentially safer therapeutic strategy for the management of atrial fibrillation by minimizing the risk of ventricular proarrhythmias. Further research is warranted to fully elucidate the clinical implications of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (K<sub>Ca<… [ouci.dntb.gov.ua]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dofetilide - Wikipedia [en.wikipedia.org]
- 7. Dofetilide [bionity.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 10. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 11. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Atrial Selectivity of AP14145 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AP14145 hydrochloride's performance against other antiarrhythmic alternatives, supported by experimental data. The focus is on the validation of its atrial selectivity, a crucial characteristic for the development of safer and more effective treatments for atrial fibrillation (AF).
Introduction to Atrial-Selective Antiarrhythmic Drugs
Atrial fibrillation is the most common sustained cardiac arrhythmia, and its management remains a significant clinical challenge. A major limitation of many current antiarrhythmic drugs is their lack of atrial selectivity, leading to potentially life-threatening ventricular proarrhythmias. The ideal anti-AF agent would exclusively target atrial tissue, prolonging the atrial effective refractory period (AERP) without affecting the ventricular refractory period or the QT interval.
This compound has emerged as a promising atrial-selective agent. It acts as a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels. Inhibition of these channels has been identified as a novel strategy for atrial-selective antiarrhythmic therapy. This guide compares the atrial selectivity of this compound with other established antiarrhythmic drugs, including dofetilide, a classic IKr blocker, and ranolazine and amiodarone, which exhibit atrial-selective sodium channel blocking properties.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of this compound and comparator drugs on key atrial and ventricular electrophysiological parameters.
Table 1: Effects on Atrial and Ventricular Effective Refractory Period (AERP & VERP)
| Drug | Concentration/Dose | Species/Model | Change in AERP | Change in VERP | Atrial Selectivity (AERP/VERP) | Reference |
| AP14145 | 10 µM | Isolated Perfused Rat Hearts | Increased | No significant change | High | |
| 2.5 and 5 mg/kg (IV) | Male Sprague-Dawley Rats | Increased | Not reported | High | ||
| 10 µM and 30 µM | Isolated Guinea Pig Hearts | Significant Increase | No significant change | High | ||
| Dofetilide | 30 nM | Isolated Guinea Pig Hearts | Increased | Increased | Low | |
| in vivo | Guinea Pig Model | No effect | Prolonged QTc | Low | ||
| Ranolazine | 10 µM | Canine Coronary-Perfused Atria | Prolonged | No significant change | High | |
| Amiodarone (Chronic) | Not specified | Canine Coronary-Perfused Atria | Prolonged | Less prolongation than atria | Moderate |
Table 2: Effects on QT Interval
| Drug | Concentration/Dose | Species/Model | Change in QT Interval (QTc) | Reference |
| AP14145 | ex vivo and in vivo | Guinea Pig Hearts | No significant prolongation | |
| Dofetilide | ex vivo and in vivo | Guinea Pig Hearts | Significantly prolonged | |
| Ondansetron | ex vivo | Guinea Pig Hearts | Prolonged |
Mechanism of Atrial Selectivity
The atrial selectivity of this compound stems from its specific mechanism of action targeting KCa2 channels.
This compound acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, with an IC50 of 1.1 µM. It decreases the calcium sensitivity of these channels. This inhibition of K+ efflux through KCa2 channels leads to a prolongation of the atrial action potential duration and, consequently, an increase in the atrial effective refractory period (AERP). The differential expression or functional role of KCa2 channels between the atria and ventricles is thought to be the basis for its atrial-selective effect.
In contrast, other antiarrhythmics exhibit different mechanisms. Dofetilide primarily blocks the IKr current, which is present in both atria and ventricles, leading to a less selective prolongation of repolarization. Ranolazine and amiodarone achieve atrial selectivity through a preferential block of sodium channels in the atria. This is attributed to differences in the electrophysiological properties of atrial versus ventricular sodium channels and the action potential waveform.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp for Ion Channel Analysis
This technique is used to measure the flow of ions through specific channels in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single atrial and ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat, canine).
-
Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by a voltage-clamp amplifier. A series of voltage steps are applied to elicit ion channel currents.
-
Data Acquisition: The resulting currents are recorded and digitized for analysis.
-
Drug Application: this compound or a comparator drug is perfused into the experimental chamber at various concentrations to determine its effect on the target ion channel.
Langendorff Perfused Heart for AERP and VERP Measurement
This ex vivo model allows for the study of drug effects on the electrophysiology of an intact heart.
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal and the aorta is cannulated.
-
Retrograde Perfusion: The heart is mounted on a Langendorff apparatus and perfused in a retrograde manner via the aorta with a warm, oxygenated physiological salt solution.
-
Electrode Placement: Pacing and recording electrodes are placed on the epicardial surface of the atria and ventricles.
-
Effective Refractory Period (ERP) Measurement: The heart is paced at a constant cycle length. A premature stimulus (S2) is introduced after a train of regular stimuli (S1). The S1-S2 coupling interval is progressively shortened until the S2 fails to elicit a propagated response. The longest S1-S2 interval that fails to produce a response is defined as the ERP.
-
Drug Administration: After baseline measurements, this compound or a comparator drug is added to the perfusate, and ERP measurements are repeated.
Conclusion
The experimental data strongly support the validation of this compound as an atrial-selective antiarrhythmic agent. Its mechanism of action, focused on the negative allosteric modulation of KCa2 channels, provides a clear rationale for its observed effects. By selectively prolonging the atrial effective refractory period without significantly impacting ventricular repolarization or the QT interval, this compound represents a promising therapeutic strategy for the management of atrial fibrillation with a potentially improved safety profile compared to non-selective agents. Further clinical investigation is warranted to fully elucidate its efficacy and safety in patients with AF.
Comparative Analysis of AP14145 Hydrochloride Cross-Reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel selectivity of AP14145 hydrochloride, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The cross-reactivity profile of AP14145 is compared with other KCa2 channel modulators and compounds known to interact with other ion channels, supported by experimental data to inform preclinical research and drug development.
Overview of this compound
This compound is a potent negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, with reported IC50 values of 1.1 μM for both subtypes.[1][2][3][4] It functions by decreasing the calcium sensitivity of the channel, thereby inhibiting its function.[3] KCa2 channels are considered a promising atrial-selective target for the treatment of atrial fibrillation, and understanding the selectivity of modulators like AP14145 is critical for predicting potential off-target effects and ensuring therapeutic safety.[3][5]
Cross-Reactivity Data Summary
The following table summarizes the inhibitory activity of this compound and selected comparator compounds against a panel of ion channels. Data is presented as IC50 values (the concentration required to inhibit 50% of the channel's activity) or as percentage inhibition at a specified concentration.
| Ion Channel Family | Specific Channel | This compound | Dofetilide | Ondansetron | Apamin | NS8593 |
| KCa (Ca²⁺-activated K⁺) | KCa2.1 (SK1) | 90% inhibition at 10 μM[1][3] | - | - | IC50: 4.1 nM[5] | Kd: 0.42 μM[6][7] |
| KCa2.2 (SK2) | IC50: 1.1 μM[1][2][3][4] | - | > 30 μM[4] | IC50: 87.7 pM[5] | Kd: 0.60 μM[6][7] | |
| KCa2.3 (SK3) | IC50: 1.1 μM[1][2][3][4] | - | > 30 μM[4] | IC50: 2.3 nM[5] | Kd: 0.73 μM[6][7] | |
| KCa1.1 (BK) | 50% inhibition at 10 μM[1][3] | - | - | No effect[3] | No effect[6] | |
| KCa3.1 (IK) | No significant effect[1][3] | - | - | No effect[3] | No effect[6] | |
| Kv (Voltage-gated K⁺) | Kv11.1 (hERG) | IC50: 71.8 μM[1][8] | IC50: 0.007-0.03 μM[4][9] | IC50: 2.79 μM[4] | - | - |
| Kv7.1/KCNE1 (IKs) | No significant effect at 30 μM[1] | - | - | - | No effect[6] | |
| Kv4.3/KChiP2 (Ito) | No significant effect at 30 μM[1] | - | - | - | - | |
| Kv1.5 (IKur) | No significant effect at 30 μM[1] | - | - | - | - | |
| Kir (Inward-rectifier K⁺) | Kir3.1/Kir3.4 (IKACh) | IC50: 9.3 μM[1] | - | - | - | - |
| Kir2.1 (IK1) | No significant effect at 30 μM[1] | - | - | - | - | |
| Nav (Voltage-gated Na⁺) | Nav1.5 | No significant block at 15 μM[1] | - | - | - | No effect[6] |
| Cav (Voltage-gated Ca²⁺) | Cav1.2 | No significant block at 1-10 μM[1] | - | - | - | No effect[6] |
| Other | 5-HT3 Receptor | - | - | Ki: 6.16 nM[10] | - | - |
| TRPM7 | - | - | - | - | IC50: 1.6 µM[8] |
Analysis of Selectivity:
-
This compound: Demonstrates potent inhibition of its primary targets, KCa2.2 and KCa2.3. It also shows significant activity against KCa2.1 and moderate activity against KCa1.1 at higher concentrations.[1][3] Its selectivity over the intermediate-conductance KCa3.1 channel is notable.[1][3] Compared to its primary targets, AP14145 is significantly less potent against other cardiac ion channels, including hERG (Kv11.1), with an IC50 approximately 65-fold higher than for KCa2.2/2.3.[1][8] This profile suggests a favorable therapeutic window with a lower risk of proarrhythmic effects associated with hERG channel blockade.[8]
-
Dofetilide: A classic example of a highly potent and selective hERG channel blocker, used here as a benchmark for proarrhythmic potential.[4][11]
-
Ondansetron: Primarily a 5-HT3 receptor antagonist, it also exhibits potent blockade of the hERG channel but has negligible effects on KCa2 channels, highlighting a distinct selectivity profile from AP14145.[4][10]
-
Apamin: A peptide toxin from bee venom, it is a highly potent and selective blocker of KCa2 channels, often used as a research tool to define the role of these channels.[3][5][12]
-
NS8593: Another small molecule negative modulator of KCa2 channels, it shows a similar selectivity profile to AP14145 for KCa channels but has also been reported to inhibit the TRPM7 channel.[6][8]
Experimental Methodologies
The primary method for determining ion channel cross-reactivity is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents flowing through channels in the membrane of a single cell.
Detailed Protocol for Whole-Cell Patch-Clamp Assay:
-
Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the specific human ion channel of interest are cultured and prepared on coverslips a few days prior to the experiment.
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: A common composition includes (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration is buffered to a specific level (e.g., 400 nM for KCa channel assays) to activate the channels.
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip (1-2 μm diameter), resulting in a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Procedure:
-
A coverslip with the cells is placed in a recording chamber and perfused with the external solution.
-
The filled micropipette is mounted on a micromanipulator and lowered into the bath.
-
Under microscopic guidance, the pipette tip is carefully positioned onto the surface of a single cell.
-
Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical access to the entire cell membrane.
-
-
Data Acquisition:
-
The cell is held at a specific membrane potential (holding potential, e.g., -70 mV) using a patch-clamp amplifier.
-
Voltage protocols (voltage steps or ramps) are applied to elicit ion currents through the channels of interest.
-
Baseline currents are recorded before the application of any compound.
-
The test compound (e.g., AP14145) is then perfused into the bath at increasing concentrations.
-
The effect of the compound on the ion current is recorded at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing ion channel cross-reactivity and the signaling pathway of KCa2 channel modulation.
Caption: Workflow for Ion Channel Cross-Reactivity Screening.
Caption: KCa2 Channel Activation and Inhibition by AP14145.
References
- 1. Apamin: A Bee's Tiny Toxin with Giant Therapeutic Promise? [ailurus.bio]
- 2. Apamin as a selective blocker of the calcium-dependent potassium channel in neuroblastoma cells: voltage-clamp and biochemical characterization of the toxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apamin | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 7. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Grips: A Comparative Guide to Confirming AP14145 Binding Sites via Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to confirm the binding sites of AP14145, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. We delve into the quantitative data, detailed experimental protocols, and the logical framework of site-directed mutagenesis to validate these molecular interactions.
AP14145 has emerged as a significant tool compound for studying the physiological roles of KCa2 channels, which are implicated in various conditions, including atrial fibrillation.[1][2][3] Understanding the precise binding determinants of AP14145 is crucial for the development of more potent and selective therapeutic agents. Site-directed mutagenesis stands as a cornerstone technique in this endeavor, allowing for the targeted alteration of amino acid residues to probe their involvement in drug-protein interactions.
Quantitative Comparison of AP14145 and Alternatives
The following table summarizes the key quantitative data for AP14145 in comparison to another notable KCa2 channel modulator, NS8593. This data highlights the distinct properties of AP14145.
| Compound | Target(s) | IC50 | Key Binding Residues (in KCa2.3) | Mechanism of Action | Reference |
| AP14145 | KCa2.2, KCa2.3 | 1.1 ± 0.3 µM | S508, A533 | Negative Allosteric Modulator | [1][2][4] |
| NS8593 | KCa2 channels | Not specified in provided context | Located at the inner pore of the channel | Negative Allosteric Modulator | [1] |
Deciphering the Binding Puzzle: The Role of Site-Directed Mutagenesis
Site-directed mutagenesis experiments have been pivotal in identifying the specific amino acid residues within the KCa2.3 channel that are critical for the inhibitory action of AP14145.[1][2] The workflow for such an investigation is a multi-step process that combines molecular biology, electrophysiology, and data analysis.
Caption: Experimental workflow for confirming AP14145 binding sites.
The signaling pathway affected by AP14145 involves the modulation of KCa2 channel activity, which in turn influences cellular excitability, particularly in atrial myocytes.
Caption: AP14145 signaling pathway in atrial myocytes.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon these findings. Below are protocols for the key experiments involved in confirming AP14145 binding sites.
Site-Directed Mutagenesis Protocol
This protocol is adapted from commercially available kits like the QuikChange Site-Directed Mutagenesis Kit.[5]
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., substituting Serine at position 508 with Alanine). The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA with the wild-type KCa2.3 insert, the mutagenic primers, PfuUltra high-fidelity DNA polymerase, and dNTPs.
-
Use a thermocycler with the following parameters:
-
Initial denaturation: 95°C for 30 seconds.
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a standard method for measuring ion channel activity.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 cells) that does not endogenously express KCa2 channels.
-
Transfect the cells with either the wild-type or mutant KCa2.3 channel cDNA using a standard transfection reagent.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiological Recording:
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. The intracellular solution should contain a known concentration of free Ca2+ to activate the KCa2 channels.
-
Obtain a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit K+ currents.
-
-
Drug Application:
-
Establish a baseline recording of the KCa2 current.
-
Perfuse the cell with the extracellular solution containing various concentrations of AP14145.
-
Record the current inhibition at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
By systematically applying these methodologies, researchers can robustly validate the binding sites of AP14145 and other novel compounds, paving the way for the rational design of next-generation therapeutics targeting KCa2 channels.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
Comparative Analysis of AP14145 Hydrochloride and Other hERG Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of AP14145 hydrochloride on the human Ether-à-go-go-Related Gene (hERG) potassium channel, alongside other notable hERG-inhibiting compounds. The data presented herein is intended to offer a clear, objective overview to aid in cardiovascular safety assessments and drug development research.
Introduction to hERG and its Significance in Drug Safety
The hERG (KCNH2) gene encodes the α-subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart's electrical state after each beat. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This QT prolongation is a significant concern in drug development as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, thorough evaluation of a compound's effect on the hERG channel is a critical step in preclinical safety pharmacology.
This compound is a potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels, with potential therapeutic applications in atrial fibrillation. Understanding its off-target effects on the hERG channel is essential for its overall safety profile. This guide compares the hERG inhibitory potency of this compound with several well-characterized hERG inhibitors.
Quantitative Comparison of hERG Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected compounds on the hERG channel. The data has been compiled from studies utilizing the whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel at physiological temperatures, where available, to ensure a consistent basis for comparison.
| Compound | Primary Target(s) | hERG IC50 (µM) | Experimental Conditions |
| This compound | KCa2.2 and KCa2.3 Channels | 71.8 | Whole-cell patch clamp |
| Dofetilide | hERG Channel | 0.007 | Automated patch-clamp, HEK293 cells, 37°C[1] |
| Cisapride | 5-HT4 Receptor Agonist | 0.018 | Automated patch-clamp, HEK293 cells, 37°C[1] |
| Terfenadine | Histamine H1 Receptor Antagonist | 0.165 | Automated patch-clamp, HEK293 cells, 37°C[1] |
| Verapamil | L-type Calcium Channel | 0.214 | Automated patch-clamp, HEK293 cells, 37°C[1] |
| Ondansetron | 5-HT3 Receptor Antagonist | 2.79 | Manual patch clamp |
Experimental Protocols
The following is a detailed methodology for a representative manual whole-cell patch-clamp experiment to assess the inhibitory effect of a compound on hERG channels, based on common practices in the field.
Manual Whole-Cell Patch-Clamp Protocol for hERG Channel Assay
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the hERG-cDNA are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere and grow to 50-80% confluency.
2. Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5. The pH is adjusted to 7.2 with KOH.
-
Test Compound Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the external solution to achieve the final desired concentrations. The final solvent concentration should be kept constant across all conditions and typically below 0.5%.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on the stage of an inverted microscope. The chamber is continuously perfused with the external solution at a constant flow rate.
-
The temperature of the recording chamber is maintained at 37°C using a temperature controller.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
hERG currents are elicited by a voltage-clamp protocol. A common protocol consists of a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current. This protocol is repeated at regular intervals (e.g., every 15-20 seconds).
4. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
After obtaining a stable baseline current, the cells are perfused with increasing concentrations of the test compound.
-
The peak amplitude of the hERG tail current is measured at each concentration once a steady-state block is achieved.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of the test compound and n is the Hill coefficient.
Mandatory Visualizations
Conclusion
This compound exhibits a significantly lower potency for hERG channel inhibition compared to well-known hERG blockers like dofetilide and cisapride. While its primary activity is on KCa2 channels, its interaction with the hERG channel, albeit weaker, should be considered in the overall cardiovascular safety assessment. The data presented in this guide, obtained under standardized conditions where possible, provides a valuable resource for researchers to compare the hERG liability of this compound against other compounds. The detailed experimental protocol and illustrative diagrams offer further context for understanding the assessment of drug-induced hERG inhibition.
References
Unraveling the Functional Rivalry: A Comparative Analysis of AP14145 Hydrochloride and Positive Modulators of SK Channels
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ion channel modulators is paramount. This guide provides a detailed comparison of AP14145 hydrochloride, a negative allosteric modulator of small-conductance calcium-activated potassium (SK) channels, and NS309, a well-characterized positive modulator. We delve into their functional competition, supported by experimental data, to illuminate their distinct and opposing mechanisms of action on SK channels.
Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of neuronal excitability and cardiac action potentials. Their modulation presents a promising avenue for therapeutic intervention in a range of disorders, including cardiac arrhythmias and neurological conditions. This compound has emerged as a potent inhibitor of KCa2.2 (SK2) and KCa2.3 (SK3) channels, acting as a negative allosteric modulator that decreases the apparent calcium sensitivity of the channel.[1][2] In contrast, compounds like NS309 function as positive allosteric modulators, enhancing channel activity by increasing their sensitivity to intracellular calcium.[3][4][5] This guide focuses on the direct functional competition between these two classes of modulators, providing a framework for understanding their opposing effects on SK channel function.
Quantitative Comparison of Modulator Activity
The functional antagonism between this compound and NS309 is evident in their contrasting effects on SK channel activity. While NS309 potentiates channel function, AP14145 effectively reverses this potentiation, demonstrating a clear competitive interaction at the functional level. The following table summarizes key quantitative data from electrophysiological studies.
| Parameter | This compound | NS309 | Channel Subtype(s) | Reference |
| Mechanism of Action | Negative Allosteric Modulator | Positive Allosteric Modulator | KCa2.2, KCa2.3 | [1][2] |
| IC50 | 1.1 µM | - | KCa2.2, KCa2.3 | [1] |
| EC50 | - | 0.3 µM | KCa2.3 | [5] |
| - | 0.62 µM | SK2 | [3] | |
| - | 150 nM | hSK3 | [4] | |
| Effect on Ca2+ Sensitivity | Increases EC50 (from 0.36 µM to 1.2 µM at 10 µM AP14145) | Decreases EC50 (Increases Ca2+ sensitivity) | KCa2.3 | [1][2][6] |
| Functional Competition | 10 µM AP14145 reverses the ~4-fold current increase induced by 10 µM NS309 | - | hKCa2.3 | [2] |
Signaling Pathway of SK Channel Modulation
The opposing actions of AP14145 and NS309 can be visualized as a tug-of-war on the calcium-dependent gating of the SK channel. Both compounds are allosteric modulators, meaning they bind to a site on the channel protein distinct from the calcium-binding site on calmodulin. However, their binding results in opposite conformational changes that either hinder or facilitate channel opening in response to calcium.
Figure 1. Opposing modulation of SK channel gating by AP14145 and NS309.
Experimental Protocols
The functional characterization and comparison of AP14145 and NS309 are primarily conducted using patch-clamp electrophysiology on cells heterologously expressing specific SK channel subtypes.
Inside-Out Patch-Clamp Electrophysiology for Assessing Ca2+ Sensitivity
This technique is ideal for directly studying the effect of modulators on the channel's sensitivity to intracellular calcium.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the desired human SK channel subtype (e.g., hKCa2.3).
-
Pipette and Bath Solutions:
-
Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4.
-
Bath Solution (intracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA, pH 7.2.
-
-
Recording Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
The membrane patch is held at a constant potential (e.g., -60 mV).
-
-
Data Acquisition and Analysis:
-
The patch is perfused with bath solutions containing different concentrations of free Ca2+ to establish a baseline calcium-response curve.
-
The experiment is repeated in the presence of a fixed concentration of AP14145 or NS309 in the bath solution.
-
The resulting currents are measured, and concentration-response curves are fitted to the Hill equation to determine the EC50 for Ca2+ in the absence and presence of the modulators.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Competition Assay
This configuration allows for the study of compound effects on the total channel current in an intact cell.
-
Cell Preparation: HEK293 cells stably expressing the hKCa2.3 channel are used.
-
Pipette and Bath Solutions:
-
Pipette Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 400 nM), pH 7.2.
-
Bath Solution (extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4.
-
-
Recording Procedure:
-
A gigaohm seal is established, and the cell membrane under the pipette is ruptured to allow for electrical access to the entire cell (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential of -80 mV, and currents are elicited by voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
-
-
Experimental Workflow for Competition Assay:
-
A stable baseline current is recorded.
-
The positive modulator, NS309 (e.g., 10 µM), is applied to the bath to potentiate the SK channel current.
-
Once a new steady-state current is reached, the negative modulator, AP14145 (e.g., 10 µM), is co-applied with NS309.
-
The reversal of the NS309-induced current potentiation by AP14145 is quantified.
-
Experimental Workflow Visualization
The logical flow of a functional competition experiment can be depicted to illustrate the sequential application of the modulators and the expected outcomes.
Figure 2. Sequential steps in a functional competition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NS 309 | KCa3.1 channel activator | Hello Bio [hellobio.com]
- 6. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Atrial Selectivity of AP14145 Hydrochloride in Guinea Pig Hearts: A Comparative Guide
For researchers and professionals in drug development, identifying compounds with atrial-selective antiarrhythmic properties is a critical goal for the treatment of atrial fibrillation (AF). This guide provides a detailed comparison of AP14145 hydrochloride, a small conductance calcium-activated potassium (KCa2) channel inhibitor, with other agents in assessing functional atrial selectivity in guinea pig hearts. The data presented herein is primarily based on a comprehensive study by Kirchhoff et al. (2019), which highlights the unique atrial-selective profile of AP14145.
Executive Summary
This compound demonstrates significant functional atrial selectivity by prolonging the atrial effective refractory period (AERP) without concurrently prolonging the ventricular repolarization, as indicated by the corrected QT (QTcB) interval.[1][2][3][4] This contrasts with agents like dofetilide, a selective inhibitor of the rapid delayed rectifier potassium current (IKr), and ondansetron, which primarily acts as an IKr inhibitor, both of which exhibit significant ventricular effects.[1][2][3][4] The atrial selectivity of AP14145 is attributed to its mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels, which are promising targets for AF therapy.[5][6][7][8]
Comparative Performance Data
The following tables summarize the quantitative effects of this compound, dofetilide, and ondansetron on key electrophysiological parameters in isolated, Langendorff-perfused guinea pig hearts and in an in vivo guinea pig model.
Table 1: Effects on Atrial Effective Refractory Period (AERP) and Corrected QT Interval (QTcB) in Isolated Guinea Pig Hearts
| Compound | Concentration | AERP (ms) | QTcB (ms) |
| Time-matched Control | - | 64 ± 6 | 231 ± 5 |
| AP14145 | 1 µM | 77 ± 5 | - |
| 10 µM | 86 ± 4 | - | |
| 30 µM | 93 ± 2 | - | |
| Dofetilide | 3 nM | - | 258 ± 7 |
| 10 nM | 80 ± 4 | 291 ± 10 | |
| 30 nM | - | 321 ± 14 | |
| Ondansetron | 0.3 µM | - | 243 ± 6 |
| 1 µM | - | 255 ± 7 | |
| 3 µM | No significant effect | 273 ± 8 |
Data presented as mean ± SEM. Data extracted from Kirchhoff et al. (2019).[1]
Table 2: In Vivo Effects on AERP and QTcB in Guinea Pigs
| Compound | Dose | AERP (ms) | QTcB (ms) |
| Time-matched Control | - | 72 ± 2 | 225 ± 4 |
| AP14145 | 4 mg/kg (at 6 min) | 97 ± 6 | No significant effect |
| 13.3 mg/kg (max) | 113 ± 6 | No significant effect | |
| Dofetilide | 0.01 mg/kg | No significant effect | 250 ± 5 |
Data presented as mean ± SEM. Data extracted from Kirchhoff et al. (2019).[1][4]
Mechanism of Action and Signaling Pathway
AP14145 acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[5][6][7][8] By inhibiting these channels, which are more prominently expressed and functionally important in the atria compared to the ventricles, AP14145 selectively prolongs the atrial action potential duration and, consequently, the AERP. This atrial-selective action is key to its potential as an antiarrhythmic drug for AF with a reduced risk of proarrhythmic ventricular effects.
Mechanism of AP14145 in Atrial Myocytes.
Experimental Protocols
The assessment of AP14145's atrial selectivity involved several key experimental setups as described by Kirchhoff et al. (2019).
Isolated Langendorff-Perfused Guinea Pig Heart (Ex Vivo)
This protocol allows for the direct assessment of drug effects on cardiac electrophysiology in the absence of systemic influences.
Langendorff-Perfused Heart Experimental Workflow.
Methodology:
-
Heart Preparation: Guinea pig hearts were isolated and retrogradely perfused with Krebs-Henseleit buffer via a Langendorff apparatus.
-
Electrophysiological Recordings: Volume-conducted ECGs and monophasic action potentials (MAPs) from the epicardial surfaces of both atria and ventricles were recorded.
-
Pacing: A bipolar pacing electrode was placed on the right atrial appendage to maintain a constant heart rate.
-
Drug Administration: AP14145, dofetilide, or ondansetron were infused at increasing concentrations.
-
Parameter Measurement: The atrial effective refractory period (AERP) was determined by programmed electrical stimulation. The QT interval was measured from the ECG and corrected for heart rate using Bazett's formula (QTcB).
In Vivo Guinea Pig Model
This model assesses the drug's effects in a more physiologically relevant setting, accounting for factors like autonomic tone and drug metabolism.
In Vivo Guinea Pig Experimental Workflow.
Methodology:
-
Animal Preparation: Anesthetized guinea pigs were instrumented with an intra-atrial catheter for pacing and recording of the atrial electrogram.
-
ECG Recording: Needle electrodes were used to record a surface ECG.
-
Drug Infusion: AP14145 or dofetilide was infused intravenously.
-
Electrophysiological Measurements: AERP was determined via the intra-atrial catheter, and the QTcB was calculated from the surface ECG.
Whole-Cell Patch Clamp
This technique was used to determine the effects of the compounds on specific ion channels expressed in cell lines.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK) cells expressing KCa2.2 or KCa2.3 channels, and Chinese hamster ovary (CHO-K1) cells expressing Kv11.1 (hERG) channels were used.
-
Electrophysiology: The whole-cell patch-clamp technique was employed to measure the currents through these specific ion channels in the presence of varying concentrations of the test compounds.
-
Data Analysis: The concentration-response relationships were determined to calculate the IC50 values.
Comparison with Alternatives
AP14145 vs. Dofetilide: AP14145 selectively prolongs AERP without affecting the QTcB interval, indicating its atrial-selective nature.[1][2][3][4] In contrast, dofetilide, a potent IKr blocker, significantly prolongs the QTcB interval at concentrations that have a lesser effect on AERP, highlighting its predominant ventricular effect and associated proarrhythmic risk.[1][2][3][4]
AP14145 vs. Ondansetron: Ondansetron was investigated due to previous reports of it blocking both IKr and IKCa. However, in the study by Kirchhoff et al. (2019), ondansetron did not inhibit IKCa but did block IKr.[1] Consequently, its electrophysiological profile resembled that of dofetilide, with a prolongation of ventricular repolarization (QTcB) and no significant effect on atrial repolarization (AERP).[1]
AP14145 vs. Atrial-Selective Sodium Channel Blockers: Another class of drugs aiming for atrial selectivity are sodium channel blockers like ranolazine.[9][10][11][12] These agents exploit the differences in the electrophysiological properties of atrial versus ventricular sodium channels.[10][11] While this represents a different mechanistic approach, the goal is the same: to modulate atrial electrophysiology with minimal impact on the ventricles. The KCa2 channel inhibition offered by AP14145 provides a distinct and promising alternative pathway to achieving this atrial selectivity.
Conclusion
The experimental data from guinea pig heart models strongly support the functional atrial selectivity of this compound. Its ability to prolong AERP without affecting the QTcB interval, both ex vivo and in vivo, distinguishes it from non-selective agents like dofetilide and ondansetron.[1][2][3][4] The mechanism of action, centered on the inhibition of KCa2 channels, provides a solid rationale for this atrial-selective profile. These findings underscore the potential of AP14145 as a novel antiarrhythmic agent for the treatment of atrial fibrillation with an improved safety profile concerning ventricular proarrhythmias.
References
- 1. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Atrial-selective sodium channel block as a novel strategy for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AP14145 Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of AP14145 hydrochloride, a KCa2 channel negative allosteric modulator. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize any potential risks.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This ensures minimal exposure and safe handling of the compound.
| Protective Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. |
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid contact with skin and eyes.[1][2]
Disposal Procedure for Unused this compound
The primary method for the disposal of this compound is to follow all applicable country, federal, state, and local regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Solid Waste: Place unadulterated, solid this compound into a clearly labeled, sealed container designated for chemical waste.
-
Solution Waste: If this compound is in a solvent, it must be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include any solvent information if it is a solution.
-
Attach any other institutional-specific hazard labels as required.
Step 3: Storage
-
Store the sealed waste container in a designated, secure chemical waste storage area.
-
This area should be cool, well-ventilated, and away from incompatible materials.[1]
Step 4: Arrange for Pickup
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Accidental Spill Cleanup and Disposal
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Step 1: Evacuate and Secure the Area
-
If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[1]
-
Ensure the area is well-ventilated.[1]
Step 2: Don Appropriate PPE
-
Wear the personal protective equipment listed in the table above.
Step 3: Contain and Absorb the Spill
-
For liquid spills, cover with an inert, absorbent material such as vermiculite, dry sand, or earth.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
Step 4: Collect and Dispose of Contaminated Material
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for chemical waste.[1]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal.[1]
Step 5: Final Disposal
-
Dispose of the sealed container of spill cleanup waste in accordance with your institution's chemical waste procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
